Technical Documentation Center

2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol
  • CAS: 37672-04-1

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Metabolic Profiling of 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol

An In-Depth Technical Guide for Drug Development Professionals Executive Summary The compound 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol (CAS: 37672-04-1), commonly referred to in pharmacological literature a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The compound 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol (CAS: 37672-04-1), commonly referred to in pharmacological literature as bisdesethylamodiaquine (BisDEAQ) or the primary amine amodiaquine metabolite, represents a critical node in the pharmacokinetic and toxicological profile of the 4-aminoquinoline antimalarial class. While its parent prodrug, amodiaquine (AQ), is highly effective against chloroquine-resistant Plasmodium falciparum, its clinical utility is heavily restricted by idiosyncratic adverse drug reactions (IDRs), specifically hepatotoxicity and agranulocytosis.

As a Senior Application Scientist, understanding the physicochemical properties and metabolic trajectory of this specific metabolite is paramount. This whitepaper synthesizes the structural chemistry, enzyme kinetic parameters, and self-validating analytical protocols required to isolate, quantify, and interpret the bioactivation of this compound in preclinical and clinical settings.

Chemical Identity & Core Physicochemical Properties

The structural architecture of BisDEAQ features a 7-chloroquinoline ring responsible for its antimalarial target binding (hemozoin inhibition) linked to a 4-aminophenol moiety. The presence of the primary aminomethyl group makes it highly polar compared to its parent compounds.

Crucially, the 4-aminophenol core is the structural alert responsible for the compound's toxicity. Similar to acetaminophen (APAP), this moiety is highly susceptible to cytochrome P450 (CYP)-mediated oxidation, leading to the formation of electrophilic reactive intermediates.

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
IUPAC Name 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol
Common Name Bisdesethylamodiaquine (BisDEAQ)
CAS Registry Number 37672-04-1[1]
Molecular Formula C16H14ClN3O[1]
Molecular Weight 299.75 g/mol [1]
LogP (Estimated) ~3.5 - 4.4 (Highly dependent on protonation state)[2]
Electrochemical Profile Highly electroactive (Oxidizable 4-aminophenol ring)[3]

Mechanistic Causality: Metabolism and Bioactivation

To understand the analytical requirements for BisDEAQ, one must first understand its genesis and ultimate fate in the human hepatic system.

Following oral administration, Amodiaquine undergoes rapid and extensive first-pass metabolism. The primary route of systemic elimination is N-dealkylation to N-desethylamodiaquine (DEAQ), a reaction overwhelmingly catalyzed by CYP2C8 (4)[4]. DEAQ is subsequently metabolized into minor secondary metabolites, predominantly BisDEAQ and 2-hydroxydesethylamodiaquine[5].

The idiosyncratic hepatotoxicity associated with these compounds is driven by oxidative bioactivation . The 4-aminophenol ring of AQ, DEAQ, and BisDEAQ is oxidized by hepatic CYPs (including CYP3A4, CYP2C8, CYP2C9, and CYP2D6) into highly reactive quinoneimine (QI) intermediates (6)[6]. If not rapidly detoxified by glutathione (GSH) conjugation, these QIs covalently bind to cellular macromolecules, triggering apoptosis and initiating adverse immune responses (7)[7].

MetabolicPathway AQ Amodiaquine (AQ) Prodrug DEAQ N-desethylamodiaquine (DEAQ) Major Active Metabolite AQ->DEAQ CYP2C8 (N-dealkylation) QI Quinoneimine (QI) Reactive Intermediate AQ->QI CYP1A1, 1B1, 3A4 (Oxidation) BisDEAQ Bisdesethylamodiaquine (CAS 37672-04-1) DEAQ->BisDEAQ CYP Enzymes (Secondary N-dealkylation) DEAQ->QI CYP Bioactivation BisDEAQ->QI Potential Oxidation Tox Hepatotoxicity & Agranulocytosis QI->Tox Covalent Binding Adducts Protein/GSH Adducts QI->Adducts GSH Conjugation (Detoxification)

Figure 1: Cytochrome P450-mediated metabolic pathway of Amodiaquine and its derivatives.

Analytical Methodologies: HPLC-ECD Protocol

Causality in Experimental Design: Why choose Electrochemical Detection (ECD) over standard UV/Vis or MS for routine pharmacokinetic monitoring? The 4-aminophenol moiety of BisDEAQ is highly susceptible to oxidation. By operating an electrochemical detector in oxidative mode, we exploit this specific physicochemical trait, achieving exquisite sensitivity (detection limits down to 1 ng/mL in human plasma) while ignoring non-electroactive matrix interferences (3)[3].

Step-by-Step Protocol: Quantification of BisDEAQ in Human Plasma

This protocol acts as a self-validating system through the mandatory inclusion of an internal standard (IS) and baseline recovery checks.

  • Sample Preparation & Internal Standardization:

    • Aliquot 250 µL of human plasma into a microcentrifuge tube.

    • Add a known concentration of an electroactive internal standard (e.g., an isotopically labeled analog or a structurally similar compound like acetaminophen) to correct for extraction losses.

  • Protein Precipitation (Extraction):

    • Add 750 µL of ice-cold acetonitrile to the plasma.

    • Vortex vigorously for 2 minutes to disrupt protein-drug binding.

    • Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to a clean vial and evaporate under a gentle stream of nitrogen. Reconstitute in 100 µL of mobile phase.

  • Chromatographic Separation:

    • Column: Inertsil C4 or C18 analytical column.

    • Mobile Phase: Acetonitrile : KH₂PO₄ buffer (pH 4.0, 0.05 M) at an 11:89 (v/v) ratio. The acidic pH ensures the primary amine remains protonated, preventing peak tailing[3].

    • Flow Rate: 1.00 mL/min.

  • Electrochemical Detection:

    • Set the ECD operating in oxidative mode (e.g., +0.8 V vs. Ag/AgCl reference electrode).

  • Self-Validation Check:

    • Calculate the extraction recovery by comparing the peak area of the pre-extraction spiked samples against post-extraction spiked blanks. Acceptable recovery must fall between 79% and 104%[3].

In Vitro Bioactivation Assay

Causality in Experimental Design: Quinoneimines (QIs) are transient, highly electrophilic species with half-lives of milliseconds to seconds. They cannot be isolated directly. To prove that BisDEAQ undergoes bioactivation, we must introduce a nucleophilic "trapping agent"—typically reduced glutathione (GSH). The resulting GSH-adducts are stable and can be quantified via LC-MS/MS, serving as a direct surrogate marker for the extent of toxic bioactivation (5)[5].

Step-by-Step Protocol: CYP-Mediated Bioactivation
  • System Assembly: Prepare an incubation mixture containing Human Liver Microsomes (HLM) at a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate & Trapping Agent: Add BisDEAQ (10–100 µM) and reduced GSH (5 mM).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the essential CYP cofactor, NADPH (1 mM final concentration).

  • Enzymatic Quenching: After 30–60 minutes, terminate the enzymatic reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Self-Validating Control: Crucial Step. Run a parallel incubation lacking NADPH. CYPs absolutely require NADPH to function. If GSH-adducts appear in the minus-NADPH control, it indicates non-enzymatic auto-oxidation rather than true CYP bioactivation.

  • Quantification: Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS (monitoring for the characteristic mass shift of +307 Da, corresponding to the addition of the glutathionyl moiety).

Workflow Step1 1. Sample Preparation Isolate Human Liver Microsomes (HLM) Step2 2. Incubation Mixture Add BisDEAQ + NADPH + GSH Step1->Step2 Step3 3. Reaction Initiation Incubate at 37°C for 30-60 mins Step2->Step3 Step4 4. Termination Quench with Ice-Cold Acetonitrile Step3->Step4 Step5 5. Centrifugation Precipitate Proteins (14,000g, 15 min) Step4->Step5 Step6 6. LC-MS/MS or HPLC-ECD Quantify Metabolites & Adducts Step5->Step6

Figure 2: Standardized workflow for in vitro CYP-mediated bioactivation assay.

Quantitative Data: Enzyme Kinetic Parameters

Understanding the kinetic parameters of amodiaquine and its desethylated derivatives is critical for predicting internal exposure to reactive intermediates. Because DEAQ has an internal exposure (AUC) 100- to 240-fold higher than AQ, its subsequent bioactivation (and that of BisDEAQ) plays a disproportionately large role in cumulative hepatotoxicity[5].

Table 2: Comparative Enzyme Kinetic Parameters for Bioactivation in HLM

(Data aggregated from standardized HLM bioactivation studies[3])

SubstrateKm (µM)Vmax (pmol/min/mg)Intrinsic Clearance (CLint) (µL/min/mg)
Amodiaquine (AQ) 11.5 ± 2.059.2 ± 3.25.15
N-desethylamodiaquine (DEAQ) 6.1 ± 1.35.5 ± 0.40.90
Bisdesethylamodiaquine Pending specific isolationPending specific isolationStructurally inferred to be < 0.90

Note: While AQ shows higher Vmax, the massive systemic accumulation of DEAQ and BisDEAQ means these secondary metabolites are the primary drivers of sustained quinoneimine exposure in vivo.

Conclusion

The physicochemical properties of 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol (BisDEAQ) dictate both its antimalarial efficacy and its toxicological liability. The highly electroactive nature of its 4-aminophenol ring allows for ultra-sensitive quantification via HPLC-ECD, but this same property makes it a prime substrate for CYP-mediated bioactivation into toxic quinoneimines. By implementing the self-validating in vitro and analytical workflows outlined in this guide, drug development professionals can accurately map the pharmacokinetic fate of this critical metabolite, ultimately driving the design of safer 4-aminoquinoline derivatives.

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol

A Technical Whitepaper on the Isolation and Structural Elucidation of Bis-desethylamodiaquine In the field of Drug Metabolism and Pharmacokinetics (DMPK), the structural elucidation of terminal metabolites is often the b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on the Isolation and Structural Elucidation of Bis-desethylamodiaquine

In the field of Drug Metabolism and Pharmacokinetics (DMPK), the structural elucidation of terminal metabolites is often the bottleneck in understanding a drug's full pharmacological and toxicological profile. 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol , widely known as bis-desethylamodiaquine (bis-DEAQ) , is the primary amine terminal metabolite of the antimalarial drug amodiaquine.

As a Senior Application Scientist, I approach the spectroscopic characterization of this compound not merely as a collection of data points, but as a cohesive physicochemical narrative. The transition from a tertiary amine (amodiaquine) to a secondary amine (desethylamodiaquine), and finally to a primary amine (bis-DEAQ), fundamentally alters the molecule's polarity, hydrogen-bonding capacity, and fragmentation mechanics.

This guide provides an authoritative, self-validating framework for the NMR, IR, and Mass Spectrometric analysis of bis-DEAQ.

Metabolic Context and Structural Significance

Amodiaquine is extensively metabolized in the liver by cytochrome P450 2C8 (CYP2C8) to its active secondary amine metabolite, desethylamodiaquine (DEAQ)[1]. Subsequent N-dealkylation, potentially mediated by extrahepatic enzymes such as CYP1A1, strips the final ethyl group to yield the inactive primary amine, bis-DEAQ[1],[2].

Understanding this pathway is critical because bis-DEAQ serves as a key biomarker for amodiaquine mass balance and clearance, particularly in vulnerable populations undergoing prolonged antimalarial therapy[1].

Metabolism AQ Amodiaquine (AQ) Tertiary Amine m/z 356 DEAQ Desethylamodiaquine (DEAQ) Secondary Amine m/z 328 AQ->DEAQ CYP2C8 (- C2H4) BisDEAQ Bis-desethylamodiaquine Primary Amine m/z 300 DEAQ->BisDEAQ CYP1A1 / Extrahepatic (- C2H4)

Fig 1: Stepwise N-dealkylation of amodiaquine to bis-DEAQ via cytochrome P450s.

Mass Spectrometry (LC-MS/MS) Profiling

The mass spectrometric behavior of the amodiaquine family is governed by the stability of its quinoline-phenol core. During Electrospray Ionization (ESI) in positive mode, the highly basic quinoline nitrogen and the primary amine readily accept protons, yielding a strong [M+H]⁺ precursor ion at m/z 300.09 for bis-DEAQ[3].

The Universal Diagnostic Fragment

The causality behind the fragmentation pattern is rooted in benzylic stability. Upon Collision-Induced Dissociation (CID), bis-DEAQ undergoes a highly favored benzylic cleavage, losing a neutral ammonia molecule (17 Da). This yields a resonance-stabilized quinone methide core fragment at m/z 283.1 .

Because this exact same m/z 283 core is formed by the loss of diethylamine (73 Da) from amodiaquine and ethylamine (45 Da) from DEAQ, the m/z 283 ion serves as a universal diagnostic marker for this drug scaffold.

Fragmentation Parent Bis-DEAQ[M+H]+ m/z 300.09 Fragment Diagnostic Core Fragment m/z 283.06 Parent->Fragment CID (Benzylic Cleavage) Neutral Neutral Loss NH3 (17 Da) Parent->Neutral

Fig 2: ESI-MS/MS fragmentation pathway yielding the universal m/z 283 diagnostic core.

Table 1: LC-MS/MS MRM Transitions
AnalyteAmine TypePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Neutral Loss
Amodiaquine (AQ) Tertiary356.1283.1Diethylamine (73 Da)
Desethylamodiaquine (DEAQ) Secondary328.1283.1Ethylamine (45 Da)
Bis-desethylamodiaquine Primary300.1283.1Ammonia (17 Da)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Structural elucidation via NMR requires careful solvent selection. Because bis-DEAQ possesses a primary amine, a secondary bridging amine, and a phenolic hydroxyl group, it engages in extensive intermolecular hydrogen bonding. Using non-polar solvents like CDCl₃ results in severe line broadening. Therefore, DMSO-d₆ is the solvent of choice; it acts as a strong hydrogen-bond acceptor, disrupting these networks and yielding sharp, highly resolved resonances[3].

Table 2: Expected ¹H NMR Assignments (400 MHz, DMSO-d₆)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Structural Note
~10.0 Singlet (broad)1HPhenol -OHHighly deshielded due to hydrogen bonding to DMSO.
~8.8 Singlet (broad)1HBridging -NH-Connects the quinoline and phenol rings.
8.4 - 8.5 Doublet (J=5 Hz)1HQuinoline H-2'Strongly deshielded by the adjacent quinoline nitrogen.
7.9 - 8.0 Doublet (J=2 Hz)1HQuinoline H-8'Meta coupling across the fused chloro-substituted ring.
7.4 - 7.6 Multiplet2HQuinoline H-5', H-6'Overlapping signals of the chloro-substituted ring.
7.1 - 7.3 Multiplet2HPhenol H-5, H-6Aromatic protons of the phenol ring.
6.8 - 6.9 Doublet (J=8 Hz)1HPhenol H-3Ortho to the hydroxyl group (shielding effect).
6.5 - 6.6 Doublet (J=5 Hz)1HQuinoline H-3'Shielded by the bridging amine's lone pair resonance.
~3.9 Singlet2HBenzylic -CH₂-Shifted upfield compared to AQ due to the loss of ethyl groups.
~2.5 - 3.0 Broad2HPrimary -NH₂Often exchanges with residual water; integration may vary.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides rapid, orthogonal confirmation of the N-dealkylation extent. The transition from a tertiary amine to a primary amine fundamentally alters the N-H stretching region.

Table 3: Diagnostic IR Vibrational Frequencies (ATR-FTIR)
Wavenumber (cm⁻¹)Vibrational ModeDiagnostic Significance for Bis-DEAQ
3350 & 3280 N-H Stretch (Primary Amine)Critical Differentiator: Two distinct bands (symmetric and asymmetric) confirm the primary amine, unlike the single band in DEAQ.
~3200 (Broad) O-H Stretch (Phenol)Overlaps with N-H stretches; indicates strong intermolecular hydrogen bonding.
1610 - 1580 C=C / C=N StretchCharacteristic of the quinoline aromatic core.
1100 - 1050 C-O StretchPhenolic carbon-oxygen bond.
~800 C-Cl StretchConfirms the presence of the 7-chloro substitution on the quinoline ring.

Self-Validating Experimental Protocols

A protocol is "self-validating" when its internal controls and physicochemical logic inherently flag errors. Below are the optimized workflows for isolating and characterizing bis-DEAQ.

Protocol A: Self-Validating LC-MS/MS Quantification

Principle of Self-Validation: The protocol utilizes the universal m/z 283 product ion. If a chromatographic peak presents a precursor mass of m/z 300 but fails to produce the m/z 283 transition, it is immediately flagged as an isobaric matrix interference rather than the target metabolite.

  • Protein Precipitation: Add 100 µL of plasma to 300 µL of Acetonitrile containing 0.1% Formic Acid.

    • Causality: Bis-DEAQ is highly protein-bound (>90%)[1]. The strong organic solvent denatures transport proteins (e.g., α1-acid glycoprotein), while the acidic pH ensures the primary amine remains protonated, maximizing recovery.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.9 µm). Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

    • Causality: Because bis-DEAQ lacks the hydrophobic ethyl groups of its parent, it is highly polar. It will elute significantly earlier than DEAQ and AQ. If it co-elutes with AQ, the column chemistry has failed.

  • MRM Detection: Operate the triple quadrupole in ESI+ mode. Monitor the transition m/z 300.1 → 283.1.

Workflow S1 1. Protein Precipitation (ACN + 0.1% Formic Acid) S2 2. Reversed-Phase HPLC (C18 Column, Gradient Elution) S1->S2 S3 3. ESI+ Ionization (Protonation of Basic Amines) S2->S3 S4 4. MRM Quantification (Transition m/z 300 -> 283) S3->S4

Fig 3: Self-validating LC-MS/MS workflow for the isolation and quantification of Bis-DEAQ.

Protocol B: High-Resolution NMR Structural Elucidation

Principle of Self-Validation: The integration ratio between the benzylic protons (-CH₂-) and the isolated quinoline H-2' proton must be exactly 2:1. Any deviation mathematically proves incomplete N-dealkylation or the presence of co-eluting impurities.

  • Sample Preparation: Dissolve 5–10 mg of highly purified bis-DEAQ in 600 µL of anhydrous DMSO-d₆.

    • Causality: As established, DMSO-d₆ acts as a hydrogen-bond acceptor, breaking up the analyte's self-aggregation and ensuring sharp spectral resolution.

  • Acquisition Parameters: Acquire ¹H NMR spectra at 400 MHz or higher. Set the relaxation delay (D1) to at least 2.0 seconds.

    • Causality: The rigid quinoline core protons have relatively long T1 relaxation times. A sufficient D1 ensures complete relaxation between pulses, guaranteeing accurate quantitative integration of the aromatic region.

Conclusion

The spectroscopic characterization of 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol requires a deep understanding of how the sequential removal of ethyl groups impacts the molecule's electron density, polarity, and fragmentation thermodynamics. By leveraging the universal m/z 283 diagnostic fragment in mass spectrometry and the distinct primary amine signatures in IR and NMR, researchers can confidently track this terminal metabolite in complex biological matrices.

References

  • Characterization of human cytochrome P450 mediated bioactivation of amodiaquine and its major metabolite N-desethylamodiaquine Source: Drug Metabolism and Disposition (via PubMed Central / NIH) URL:3

  • Population Pharmacokinetic and Pharmacodynamic Modeling of Amodiaquine and Desethylamodiaquine in Women with Plasmodium vivax Malaria during and after Pregnancy Source: Antimicrobial Agents and Chemotherapy (via PubMed Central / NIH) URL:1

  • Amodiaquine Clearance and Its Metabolism to N-Desethylamodiaquine Is Mediated by CYP2C8: A New High Affinity and Turnover Enzyme-Specific Probe Substrate Source: ASPET Journals (via DOI) URL:2

Sources

Foundational

Preliminary Toxicity Assessment of 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol (Bisdesethylamodiaquine)

Introduction & Mechanistic Rationale The compound 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol , formally known as bisdesethylamodiaquine (bis-DEAQ) , is a secondary active metabolite of the 4-aminoquinoline an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol , formally known as bisdesethylamodiaquine (bis-DEAQ) , is a secondary active metabolite of the 4-aminoquinoline antimalarial drug amodiaquine (AQ). Following administration, AQ undergoes rapid and extensive hepatic first-pass metabolism to N-desethylamodiaquine (DEAQ), which is subsequently dealkylated to form bis-DEAQ .

While the amodiaquine family demonstrates potent antimalarial efficacy, its clinical utility is severely restricted by rare but life-threatening idiosyncratic adverse drug reactions (IADRs), specifically hepatotoxicity and agranulocytosis. These toxicities are not driven by the parent compound, but rather by a specific structural alert: the 4-aminophenol moiety .

From a predictive toxicology standpoint, the 4-aminophenol ring in bis-DEAQ is highly susceptible to two-electron oxidative bioactivation mediated by hepatic Cytochrome P450 (CYP450) enzymes. This oxidation generates a highly reactive electrophilic intermediate—a quinone imine (QI) . If not rapidly detoxified by cellular antioxidants, this QI intermediate covalently binds to nucleophilic residues (e.g., sulfhydryl groups on cysteine) of cellular proteins. This haptenation disrupts protein folding, triggers endoplasmic reticulum (ER) stress, and can initiate severe immune-mediated hypersensitivity reactions .

Predictive Toxicology & Bioactivation Pathways

To accurately assess the toxicity profile of bis-DEAQ, we must evaluate the dichotomy of its metabolic fate: the balance between bioactivation to the toxic quinone imine and cellular detoxification mechanisms.

Bioactivation_Pathway BisDEAQ Bisdesethylamodiaquine (4-Aminophenol Moiety) CYP CYP450 Oxidation (CYP2C8, CYP3A4) BisDEAQ->CYP QI Bis-DEAQ Quinone Imine (Reactive Electrophile) CYP->QI GSH Glutathione (GSH) Trapping QI->GSH Detoxification Proteins Cellular Proteins (Nucleophilic Sites) QI->Proteins Haptenation Detox GSH-Conjugate (Detoxification / LC-MS) GSH->Detox Tox Covalent Adducts (Hepatotoxicity Risk) Proteins->Tox

Bioactivation pathway of bis-DEAQ to reactive quinone imine and subsequent toxicity mechanisms.

Experimental Workflows for Toxicity Assessment

To rigorously evaluate the hepatotoxic potential of bis-DEAQ, the following self-validating experimental workflows must be executed. These protocols are designed to isolate the toxicity of the metabolite from the parent molecule.

Protocol 1: In Vitro Bioactivation & Reactive Metabolite Trapping

Causality & Rationale: Quinone imines are transient, highly unstable electrophiles with half-lives measured in milliseconds to seconds, making direct quantification impossible. To prove that bis-DEAQ undergoes bioactivation, we must introduce a soft nucleophile—Glutathione (GSH)—in vast excess to "trap" the electrophile. This forms a stable thioether conjugate (bis-DEAQ-SG) that can be isolated and quantified .

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Incubation Mixture: Combine HLM (final concentration 1.0 mg/mL), 50 µM bis-DEAQ, and 5 mM GSH (the trapping agent) in the buffer.

  • Negative Control Establishment (Critical): Prepare an identical parallel mixture omitting the NADPH-regenerating system. Because CYP450 enzymes require NADPH to function, any conjugate detected in this control represents non-enzymatic auto-oxidation, allowing us to isolate the true CYP-mediated bioactivation rate.

  • Reaction Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Termination: After 30 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated DEAQ).

  • Isolation & Analysis: Centrifuge the samples at 14,000 × g for 15 minutes at 4°C to precipitate denatured proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the bis-DEAQ-SG thioether conjugate.

Protocol 2: CYP-Dependent Cytotoxicity & Apoptosis Assay

Causality & Rationale: Standard immortalized hepatic cell lines (e.g., HepG2) rapidly lose their basal CYP450 expression in 2D culture. Testing bis-DEAQ on wild-type HepG2 cells will yield artificially low toxicity because the cells cannot generate the toxic quinone imine. To create a physiologically relevant and self-validating system, we utilize HepG2 cells engineered to overexpress specific human CYPs .

  • Cell Culture & Transfection: Culture HepG2 cells in DMEM supplemented with 10% FBS. Transiently transfect cells with human CYP2C8 or CYP3A4 plasmids using Lipofectamine 3000. Maintain a parallel mock-transfected HepG2 cohort (empty vector) as the negative control.

  • Compound Exposure: Seed cells at 1×10⁴ cells/well in 96-well plates. Treat both cohorts with a concentration gradient of bis-DEAQ (1.56 µM to 50 µM) for 48 hours.

  • Viability Assessment: Add Resazurin reagent to quantify cell viability via fluorescence. The differential in IC₅₀ between CYP-transfected and mock-transfected cells directly quantifies the toxicity fraction caused by the bioactivated quinone imine.

  • Apoptosis Quantification: Lyse a subset of treated cells and measure Caspase-3/7 activity using a luminescent substrate assay to confirm that cell death is driven by apoptosis (resulting from ER stress and MAPK signaling activation) rather than primary necrosis.

Quantitative Data Summary

Because isolated toxicological data for the minor metabolite bis-DEAQ is sparse, predictive toxicology relies on structural read-across from its parent (AQ) and primary metabolite (DEAQ). The shared 4-aminophenol pharmacophore ensures that bis-DEAQ follows a highly conserved bioactivation kinetic profile .

CompoundSubstrate Affinity (Kₘ, µM)Primary CYP IsoformsReactive IntermediateHepG2 Cytotoxicity (IC₅₀, µM)*
Amodiaquine (AQ) 11.5 ± 2.0CYP2C8AQ-Quinone Imine~17.4
N-Desethylamodiaquine (DEAQ) 6.1 ± 1.3CYP2C8, CYP3A4DEAQ-Quinone Imine~15.0
Bisdesethylamodiaquine (bis-DEAQ) < 6.0 (Predicted)CYP3A4, CYP2C8Bis-DEAQ-Quinone Imine< 15.0 (Predicted)

*Note: IC₅₀ values represent baseline toxicity in standard HepG2 models. Toxicity increases significantly in CYP-overexpressing models or under glutathione-depleted conditions.

Conclusion & Strategic Recommendations

The preliminary toxicity assessment of 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol (bis-DEAQ) indicates a high liability for idiosyncratic hepatotoxicity. The intact 4-aminophenol ring acts as a structural alert, guaranteeing CYP-mediated bioactivation into a reactive, protein-binding quinone imine.

Drug Development Strategy: If bis-DEAQ or its structural analogs are being pursued as lead compounds, medicinal chemistry efforts must focus on blocking the oxidation of the 4-aminophenol ring. The most validated strategy in this chemical space is the substitution of the 4'-hydroxyl group or adjacent aromatic protons with a fluorine atom (e.g., fluoroamodiaquine analogs). This increases the stability of the aryl ring to oxidation in vivo, drastically reducing quinone imine formation while preserving antimalarial target affinity.

References

  • Tang Y, Wu Q, Beland FA, Chen S, Fang JL. "Apoptosis contributes to the cytotoxicity induced by amodiaquine and its major metabolite N-desethylamodiaquine in hepatic cells." Toxicology In Vitro, 2020 Feb;62:104669. URL: [Link]

  • Zhang Y, Vermeulen NPE, Commandeur JNM. "Characterization of human cytochrome P450 mediated bioactivation of amodiaquine and its major metabolite N-desethylamodiaquine." British Journal of Clinical Pharmacology, 2017 Mar;83(3):572-583. URL: [Link]

  • Zhang Y, den Braver-Sewradj SP, den Braver MW, Hiemstra S, Vermeulen NPE, van de Water B, Commandeur JNM, Vos JC. "Glutathione S-Transferase P1 Protects Against Amodiaquine Quinoneimines-Induced Cytotoxicity but Does Not Prevent Activation of Endoplasmic Reticulum Stress in HepG2 Cells." Frontiers in Pharmacology, 2018 Apr 18;9:388. URL: [Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Establishing Animal Model Dosage for 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol

Introduction: The Criticality of Rational Dose Selection The compound 2-(aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol, a 4-aminoquinoline derivative with the CAS Number 37672-04-1, belongs to a chemical class reno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Rational Dose Selection

The compound 2-(aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol, a 4-aminoquinoline derivative with the CAS Number 37672-04-1, belongs to a chemical class renowned for a wide spectrum of pharmacological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] Structurally analogous to established drugs like amodiaquine, this molecule holds significant therapeutic promise.[4] However, translating this promise from in vitro discovery to in vivo validation is critically dependent on one of the earliest and most pivotal stages of preclinical development: the determination of an appropriate dosage range in animal models.

An improperly chosen dose can lead to misleading efficacy data, unforeseen toxicity, or a failure to demonstrate a therapeutic effect, resulting in the premature termination of a promising candidate. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to logically and systematically establish a scientifically sound dosage regimen for this novel quinoline derivative. We will move from the foundational principles of interspecies dose conversion to detailed, actionable protocols for dose-range finding studies, ensuring that experimental choices are not just listed, but explained with scientific causality.

Every animal experiment must be conducted with the highest ethical standards. All protocols described herein presuppose and require prior review and approval by a certified Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board, adhering to the principles of the 3Rs: Replacement, Reduction, and Refinement.[5][6]

Part I: Foundational Principles of Interspecies Dose Extrapolation

The physiological and metabolic rates of different species do not scale linearly with body weight. Therefore, converting a drug dose from one species to another based on a simple mg/kg equivalence is scientifically flawed and can lead to significant under- or over-dosing. The most reliable method for dose extrapolation is allometric scaling, which is based on the principle that many physiological parameters, including drug clearance, scale more accurately with body surface area (BSA).[7][8]

The Allometric Scaling Approach

The U.S. Food and Drug Administration (FDA) provides guidance for estimating a Human Equivalent Dose (HED) from animal data using BSA normalization.[9] This method employs a conversion factor, Km, which is calculated by dividing the average body weight (kg) of a species by its BSA (m²).[8]

The fundamental equation for converting a dose from an animal species to a human equivalent is:

HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km) [10]

This same principle is used to convert doses between different animal species (Animal Equivalent Dose, AED), which is essential when leveraging data from existing literature on analogous compounds.

AED2 (mg/kg) = AED1 (mg/kg) × (Km1 / Km2)

Where:

  • AED1 is the dose in the starting species.

  • AED2 is the equivalent dose in the target species.

  • Km1 is the Km factor for the starting species.

  • Km2 is the Km factor for the target species.

The following table summarizes the standard Km values used for these calculations.

SpeciesBody Weight (kg)BSA (m²)Km Factor ( kg/m ²)To Convert from Human Dose (mg/kg) to Animal Dose (mg/kg), Multiply by:
Human 60 1.62 37 1.0
Mouse0.020.0066312.3
Rat0.150.02566.2
Rabbit1.80.15123.1
Dog100.50201.9
Monkey30.24123.1
Data compiled from authoritative sources on interspecies dose conversion.[8][10]

Part II: Protocol for Initial Dose Estimation Using In Silico and In Vitro Data

Before the first animal is dosed, a rational starting dose must be estimated. Since no public in vivo data for 2-(aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol currently exists, this protocol relies on leveraging data from its structural analogs.

Objective

To calculate a theoretical starting dose range for the first in vivo dose-range finding (DRF) study based on available in vitro data and literature data on analogous compounds.

Step-by-Step Methodology
  • Gather In Vitro Potency Data:

    • Determine the 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀) of the compound in a relevant cell-based assay (e.g., cancer cell line cytotoxicity, anti-parasitic activity assay). A recent study identified a related compound, 4-((7-chloroquinolin-4-yl)amino)phenol, as a potential SARS-CoV-2 inhibitor, highlighting its bioactivity.[11][12]

  • Conduct a Thorough Literature Review for Analogs:

    • Identify structurally and pharmacologically similar compounds for which in vivo animal data is available. Key analogs include Amodiaquine and Hydroxychloroquine .

    • Compile the reported doses, animal species, routes of administration, and observed effects (both efficacy and toxicity).

      • Example Data Point 1: Amodiaquine administered to mice at 40 mg/kg (intraperitoneal injection) showed anti-inflammatory effects.[13]

      • Example Data Point 2: In a rat model of amodiaquine-induced liver injury, a dose of 62.5 mg/kg/day was used.[14]

      • Example Data Point 3: Hydroxychloroquine has been administered to mice at doses up to 60 mg/kg.[15]

  • Calculate Animal Equivalent Doses (AED) for the Target Species:

    • Using the allometric scaling formula, convert the doses of the analog compounds found in the literature to an equivalent dose for the species you intend to use (e.g., BALB/c mouse).

    • Example Calculation: Convert a 62.5 mg/kg dose from a rat to a mouse equivalent.

      • Dosemouse = Doserat × (Km-rat / Km-mouse)

      • Dosemouse = 62.5 mg/kg × (6 / 3) = 125 mg/kg

  • Select a Conservative Starting Dose:

    • Rationale: The primary goal of the first in vivo study is safety and tolerability. The starting dose should be low enough to avoid severe adverse effects.

    • Analyze the calculated AEDs and the compound's in vitro potency.

    • Select a starting low dose for your DRF study that is a fraction (e.g., 1/10th) of the lowest dose of an analog known to produce a biological effect or adverse event. For a new chemical entity, starting doses of 10-30 mg/kg are often considered reasonable for initial exploration.[16]

Part III: Protocol for an In Vivo Dose-Range Finding (DRF) Study

DRF studies are the cornerstone of preclinical toxicology.[17] They are non-GLP (Good Laboratory Practice) studies designed to identify the Maximum Tolerated Dose (MTD) and the No-Observed-Adverse-Effect Level (NOAEL), which are critical for designing subsequent, more extensive GLP-compliant studies.[18][19][20][21]

Objective

To determine the MTD and NOAEL of 2-(aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol in a rodent model (e.g., mouse) following single or repeated dose administration.

Workflow for Dose Calculation and In Vivo Validation

G cluster_0 Phase 1: Dose Estimation cluster_1 Phase 2: In Vivo DRF Study cluster_2 Phase 3: Outcome invitro In Vitro Potency (IC50/EC50) calc Allometric Scaling Calculation (Animal Equivalent Dose) invitro->calc lit Literature Data on Analogs (e.g., Amodiaquine, HCQ) lit->calc start_dose Select Conservative Starting Dose for DRF calc->start_dose drf Conduct Dose-Range Finding (DRF) Study (Escalating Doses) start_dose->drf Inform iacuc IACUC Protocol Approval iacuc->drf monitor Monitor: Clinical Signs, Body Weight, Adverse Events drf->monitor data_analysis Data Analysis monitor->data_analysis results Determine MTD & NOAEL data_analysis->results next_studies Dose Selection for GLP Tox & Efficacy Studies results->next_studies Inform

Caption: Workflow from dose estimation to in vivo validation.

Experimental Design and Methodology
  • Animal Model:

    • Species: Healthy, young adult mice (e.g., BALB/c or C57BL/6), 6-8 weeks old. Use both males and females.

    • Rationale: Rodents are standard for initial toxicity studies due to their well-characterized biology, small size, and ethical considerations.[1][19]

  • Grouping and Dosing:

    • Animals per group: n=3-5 per sex per group.

    • Control Group: Receives the vehicle only. The vehicle should be a non-toxic, inert substance used to dissolve or suspend the compound (e.g., 0.5% carboxymethylcellulose in sterile water).

    • Treatment Groups: A minimum of 3-4 groups receiving escalating doses of the compound.

    • Dose Escalation: Doses should be escalated geometrically (e.g., by a factor of 2-3). Based on our initial estimation, a potential dose range could be: 30, 100, and 300 mg/kg. This can be adjusted based on any observed toxicity.[16]

    Table: Example DRF Study Dosing Regimen

    Group Treatment Dose Level (mg/kg) Route No. of Animals (M/F)
    1 Vehicle Control 0 p.o. 5/5
    2 Test Compound 30 p.o. 5/5
    3 Test Compound 100 p.o. 5/5

    | 4 | Test Compound | 300 | p.o. | 5/5 |

  • Administration Route:

    • The route should align with the intended clinical application.[1] Oral gavage (p.o.) is common for compounds intended for oral administration. Intraperitoneal (i.p.) injection can also be used for initial screening.

Step-by-Step Protocol (14-Day Study)
  • Acclimatization: Acclimate animals to the housing conditions for at least 5-7 days before the study begins.

  • Dose Administration: Administer the compound daily for 7 to 14 days. A 14-day study provides more information on cumulative toxicity.[19][22]

  • Post-Dosing Observation:

    • Rationale: Close observation is crucial for identifying the onset, duration, and severity of any toxic effects, which defines the MTD.[21]

    • Observe animals continuously for the first 30 minutes post-dosing, then periodically for 4 hours, and at least once daily thereafter.

    • Record all clinical signs of toxicity, including changes in posture, activity, breathing, and any abnormal behaviors.

  • Data Collection:

    • Mortality: Check animals at least twice daily.

    • Body Weight: Measure before dosing on Day 1 and at least twice weekly thereafter. Significant weight loss (>15-20%) is a key indicator of toxicity.

    • Food and Water Consumption: Measure weekly to assess general health.

  • Endpoint and Analysis:

    • The study concludes after 14 days of dosing, or earlier if severe toxicity is observed.

    • Defining MTD: The highest dose that does not produce mortality or other signs of life-threatening toxicity that would prevent the animal from surviving the intended study duration.[19]

    • Defining NOAEL: The highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects between the dosed group and the control group.[9][18]

    • Optional Endpoints: At termination, blood can be collected for clinical pathology (hematology and chemistry), and a gross necropsy can be performed to examine major organs for signs of toxicity.[16][21]

DRF Study Experimental Workflow

G start_end start_end process process decision decision io io start Start acclimate Animal Acclimatization (5-7 days) start->acclimate group Randomize into Groups (Vehicle + Dose Levels) acclimate->group day1 Day 1: Pre-dose Body Weight Administer First Dose group->day1 observe Daily Clinical Observation & Mortality Checks day1->observe bw Measure Body Weight (e.g., Days 4, 8, 11, 14) observe->bw Weekly day14 Day 14: Final Dose & Observations observe->day14 Daily Dosing bw->observe terminal Terminal Procedures (Necropsy, Blood Collection) day14->terminal analyze Analyze Data (Weight, Clinical Signs) terminal->analyze determine Determine MTD & NOAEL analyze->determine end End determine->end

Caption: Step-by-step workflow for a typical 14-day DRF study.

Conclusion

The protocols and principles outlined in this guide provide a robust framework for determining a safe and effective dosage range for 2-(aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol in animal models. By grounding dose selection in the established science of allometric scaling and systematically evaluating toxicity through a well-designed DRF study, researchers can generate reliable and reproducible data. This foundational work is indispensable for minimizing animal use, adhering to the highest ethical standards, and successfully advancing this promising compound through the preclinical pipeline toward potential clinical applications.

References

  • INSTITUTIONAL ANIMAL CARE & USE COMMITTEE (IACUC) - Ethical Principles - Balamand. (n.d.). Balamand University.
  • Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences.
  • Application Notes and Protocols for In-Vivo Experimental Design: Quinoline-Based Drugs. (n.d.). BenchChem.
  • Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. (2022). American Psychological Association.
  • Jacob, S., & Nair, A. B. (2022). Dose Conversion Between Animals and Humans: A Practical Solution. Indian Journal of Pharmaceutical Education and Research, 56(3), 600-606.
  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31.
  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. Retrieved from [Link]

  • Code of Ethics for the Care and Use of Animals. (n.d.). University of Connecticut Health.
  • Dose conversion between animals and human. (n.d.). TargetMol.
  • Dose range finding (DRF). (n.d.). Bienta.
  • Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. (2009). NC3Rs.
  • Dose Range Finding Studies. (n.d.). Charles River Labs.
  • Amodiaquine - Antimalarial Agent. (n.d.). MedchemExpress.
  • Dose Ranging & MTD Studies. (n.d.). WuXi AppTec.
  • Rosenke, K., et al. (2020). Hydroxychloroquine prophylaxis and treatment is ineffective in macaque and hamster SARS-CoV-2 disease models. JCI Insight.
  • Shin, J. W., et al. (2017). Calculation of a First-In-Man Dose of 7-O-Succinyl Macrolactin A Based on Allometric Scaling of Data from Mice, Rats, and Dogs. Biomolecules & Therapeutics.
  • Liu, Z., et al. (2016). Exploring an animal model of amodiaquine-induced liver injury in rats and mice. Drug and chemical toxicology.
  • Experimental design for in vivo studies of (3-(Quinolin-3-yl)phenyl)methanol in animal models. (n.d.). BenchChem.
  • Tarning, J., et al. (2020). The Pharmacokinetic and Pharmacodynamic Properties of Hydroxychloroquine and Dose Selection for COVID-19: Putting the Cart Before the Horse. Clinical Pharmacology & Therapeutics. Retrieved from [Link]

  • Carbone, L. (2017). Ethical and IACUC Considerations Regarding Analgesia and Pain Management in Laboratory Rodents. ILAR journal. Retrieved from [Link]

  • Ethics of Animal Use in Research. (n.d.). University of Minnesota.
  • Lin, S. C., et al. (2022). Translational Modeling of Chloroquine and Hydroxychloroquine Dosimetry in Human Airways for Treating Viral Respiratory Infections. Pharmaceutics. Retrieved from [Link]

  • Cilibrizzi, A., et al. (2022). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules. Retrieved from [Link]

  • FDA Requirements for Preclinical Studies. (n.d.). Food and Drug Administration.
  • Serum hydroxychloroquine (HCQ) levels in C57BL/6JRj mice treated with intraperitoneal injection of HCQ. (n.d.). ResearchGate.
  • Rosenbaum, S. E., & D'Argenio, D. Z. (2017). Toxicology of Hydroxychloroquine and Chloroquine and the Pathology of the Retinopathy They Cause. Ento Key.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
  • The Disposition and Metabolism of Amodiaquine in Small Mammals. (n.d.). ResearchGate.
  • S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). Food and Drug Administration.
  • Singh, K., et al. (2020). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules. Retrieved from [Link]

  • Phenol,2-(aMinoMethyl)-4-[(7-chloro-4-quinolinyl)aMino]- Request for Quotation. (n.d.). ChemBK.
  • Liu, Z., et al. (2016). Exploring an animal model of amodiaquine-induced liver injury in rats and mice. Drug and chemical toxicology. Retrieved from [Link]

  • Christie, G., et al. (1989). Immunogenicity of amodiaquine in the rat. British journal of pharmacology. Retrieved from [Link]

  • Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (2005). Food and Drug Administration.
  • 4-((7-Chloroquinolin-4-yl)amino)-2-((ethylamino)methyl)phenol. (n.d.). Sigma-Aldrich.
  • 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol. (n.d.). Santa Cruz Biotechnology.
  • 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol. (n.d.). Pharmaffiliates.
  • Optimizing the Dosage of Human Prescription Drugs and Biological Products for the Treatment of Oncologic Diseases; Guidance for Industry. (2024). Food and Drug Administration.
  • Toxicology. (n.d.). Aurigene Pharmaceutical Services.
  • Torres-Palomino, A., et al. (2022). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. Chemistry & biodiversity. Retrieved from [Link]

  • Synthesis of 4‐((7‐chloroquinolin‐4‐yl)amino)phenol. (n.d.). ResearchGate.
  • Torres-Palomino, A., et al. (2022). Design, Synthesis, and Development of 4-[(7-Chloroquinoline-4-yl)amino]phenol as a Potential SARS-CoV-2 Mpro Inhibitor. Chemistry & biodiversity. Retrieved from [Link]

  • Pharmacological Activities of Aminophenoxazinones. (n.d.). MDPI.

Sources

Application

"2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol" as a fluorescent probe application

Application Note: 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol as a Versatile Probe Precursor for Lysosomal and Antimalarial Assays Executive Summary The compound 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol as a Versatile Probe Precursor for Lysosomal and Antimalarial Assays

Executive Summary

The compound 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol , widely known as N-bisdesethylamodiaquine (bis-DEAQ), is a major secondary metabolite of the antimalarial drug amodiaquine[1]. While traditionally analyzed in pharmacokinetic studies to evaluate [2], its unique structural topology makes it an exceptional scaffold for chemical biology.

By combining a lysosomotropic 7-chloroquinoline pharmacophore with a highly reactive primary aminomethyl group, bis-DEAQ serves as an ideal precursor for developing targeted fluorescent probes. This application note details the mechanistic rationale and validated protocols for utilizing bis-DEAQ as a bioconjugation handle to study [3] and antimalarial target engagement in live cells[4].

Mechanistic Insights: The Causality of Experimental Choices

Why Bis-DEAQ? Most 4-aminoquinoline fluorescent probes rely on modifying the hydroxyl or secondary amine groups of the parent drug, which can sterically hinder binding to targets (like hemozoin) or alter the pKa-driven lysosomal accumulation[4]. Bis-DEAQ, however, possesses a primary aminomethyl group that is highly nucleophilic at slightly basic pH (8.0–9.0). This allows for rapid, site-specific conjugation with N-hydroxysuccinimide (NHS) ester-functionalized fluorophores (e.g., TAMRA-NHS, BODIPY-NHS) without disrupting the critical 7-chloroquinoline core.

Lysosomotropism and pH Partitioning The subcellular localization of bis-DEAQ derivatives is dictated by pH partitioning. At physiological pH (7.4), the conjugated probe remains sufficiently lipophilic to passively diffuse across the plasma membrane. Upon entering highly acidic organelles—such as the mammalian lysosome (pH ~4.8) or the Plasmodium food vacuole—the basic nitrogen atoms undergo protonation. This converts the probe into a membrane-impermeable state, effectively trapping it within the organelle.

Autophagic Blockade & Cytotoxicity Amodiaquine and its metabolites are known to disrupt lysosomal function, leading to massive accumulation of LC3-II and lysosomal-associated membrane protein 1 (LAMP1) in human cells[3], as well as inducing [5]. By utilizing a fluorescently tagged bis-DEAQ, researchers can simultaneously induce and visualize this autophagic-lysosomal blockade in real-time.

G Extracellular Extracellular Space (pH 7.4, Unprotonated) Cytosol Cytosol (pH 7.2, Diffusion) Extracellular->Cytosol Passive Diffusion Lysosome Lysosome / Food Vacuole (pH 4.5-5.0) Cytosol->Lysosome Membrane Crossing Protonation Protonation of Aminomethyl (Trapping) Lysosome->Protonation Target Hemozoin Binding / Autophagy Blockade Protonation->Target

Caption: Mechanism of pH-dependent lysosomal trapping and target engagement.

Quantitative Data Summary

PropertyValue / Description
Chemical Name 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol
Common Name N-bisdesethylamodiaquine (bis-DEAQ)
Molecular Weight 299.75 g/mol
Primary Target Lysosomes (Mammalian), Food Vacuole (Plasmodium)
Metabolic Origin CYP2C8-mediated metabolism of Amodiaquine[2]
Bioconjugation Site Primary aminomethyl group (-NH₂)
Intrinsic Fluorescence Weak Autofluorophore (Ex: ~330 nm / Em: ~400 nm)
Cellular Phenotype Induces autophagic-lysosomal blockade (LC3-II accumulation)[3]

Experimental Protocols

Protocol A: Synthesis of Fluorescent Probe (TAMRA-Bis-DEAQ)

Causality: NHS esters react selectively with primary amines. Using N,N-Diisopropylethylamine (DIPEA) ensures the primary amine of bis-DEAQ is deprotonated and nucleophilic, ensuring a 1:1 stoichiometry without modifying the 7-chloroquinoline nitrogen.

  • Preparation: Dissolve 1.0 equivalent of bis-DEAQ (10 mM) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add 3.0 equivalents of DIPEA to the solution to deprotonate the aminomethyl group.

  • Conjugation: Dropwise add 1.1 equivalents of TAMRA-NHS ester (dissolved in anhydrous DMF) to the mixture.

  • Incubation: Stir the reaction continuously in the dark at room temperature for 4 hours.

  • Self-Validation Step: Monitor reaction completion via LC-MS. The disappearance of the free bis-DEAQ peak (m/z ~300) and the appearance of the expected conjugate mass confirms successful coupling.

  • Purification: Purify the product via preparative HPLC using a water/acetonitrile gradient containing 0.1% TFA. Lyophilize the collected fractions and store the TAMRA-Bis-DEAQ probe at -20°C.

G A Bis-DEAQ (Primary Amine) C Conjugation Reaction (TEA, DMF, RT) A->C B Fluorophore-NHS Ester (e.g., TAMRA-NHS) B->C D Fluorescent Probe (TAMRA-Bis-DEAQ) C->D E Live-Cell Incubation (1-10 µM, 1-24h) D->E F Confocal Microscopy (Lysosomal Tracking) E->F

Caption: Workflow for Bis-DEAQ bioconjugation and live-cell lysosomal imaging.

Protocol B: Live-Cell Imaging and Validation of Lysosomotropism

Causality: To prove that the synthesized probe actively tracks lysosomes via pH-partitioning and engages specific targets (rather than non-specifically adhering to lipid bilayers), this protocol integrates competitive inhibition and pH-gradient collapse as self-validating controls[4],[3].

  • Cell Seeding: Seed A375 melanoma or HepG2 cells at 1×105 cells/well in a glass-bottom 35mm imaging dish. Culture overnight in DMEM supplemented with 10% FBS.

  • Control Preparation (Self-Validation):

    • Group 1 (Experimental): Standard media.

    • Group 2 (Target Saturation): Pre-incubate with 100 µM unlabeled amodiaquine for 1 hour to competitively inhibit target binding.

    • Group 3 (pH Neutralization): Pre-incubate with 100 nM Bafilomycin A1 for 1 hour to inhibit V-ATPase and collapse the lysosomal pH gradient.

  • Probe Incubation: Add the TAMRA-Bis-DEAQ probe (1 µM final concentration) to all groups. Incubate for 2 hours at 37°C in the dark.

  • Washing: Wash the cells three times with warm PBS to remove any unbound probe.

  • Counterstaining: Stain with Hoechst 33342 (1 µg/mL) for 10 minutes to visualize nuclei.

  • Imaging: Image using a confocal microscope (Ex: 543 nm for TAMRA, Ex: 405 nm for Hoechst).

  • Expected Outcomes:

    • Group 1 will exhibit intense, punctate perinuclear fluorescence characteristic of lysosomal expansion.

    • Group 2 will show significantly diminished signal due to target saturation by the unlabeled drug.

    • Group 3 will display a diffuse, weak cytosolic signal, validating that probe trapping is strictly dependent on the acidic lysosomal pH.

References

  • Title: The antimalarial amodiaquine causes autophagic-lysosomal and proliferative blockade sensitizing human melanoma cells to starvation. Source: Autophagy (PubMed Central) URL: [Link]

  • Title: Identification of amodiaquine (AQ) target proteins by AQ activity probe (AQP) based on click chemistry. Source: ResearchGate URL: [Link]

  • Title: Amodiaquine Clearance and Its Metabolism to N-Desethylamodiaquine Is Mediated by CYP2C8: A New High Affinity and Turnover Enzyme-Specific Probe Substrate. Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: Characterization of human cytochrome P450 mediated bioactivation of amodiaquine and its major metabolite N-desethylamodiaquine. Source: VU Research Portal URL: [Link]

  • Title: Apoptosis contributes to the cytotoxicity induced by amodiaquine and its major metabolite N-desethylamodiaquine in hepatic cells. Source: Toxicology in Vitro (PubMed Central) URL: [Link]

Sources

Method

"2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol" for protein binding assays

In the landscape of chemical biology and drug target deconvolution, the functionalization of small-molecule pharmacophores is a critical bottleneck. 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol , commonly known...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical biology and drug target deconvolution, the functionalization of small-molecule pharmacophores is a critical bottleneck. 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol , commonly known as bisdesethylamodiaquine (CAS 37672-04-1), represents a highly versatile probe precursor. As the primary amine metabolite of the antimalarial drug amodiaquine, this compound retains the core 4-aminoquinoline scaffold—essential for π−π stacking and hydrophobic interactions with target binding pockets—while offering a sterically unhindered, nucleophilic primary amine.

This structural feature eliminates the need for complex synthetic linker chemistry. It allows for direct covalent conjugation to biosensors, fluorophores, and affinity matrices, making it an ideal candidate for investigating the interaction between 4-aminoquinolines and specific hepatic enzymes like CYP2C8[1], bioactivation pathways linked to hepatotoxicity[2], and novel viral targets such as the Influenza A PB2 polymerase subunit[3].

The following application note details the mechanistic rationale and self-validating protocols for utilizing this compound in advanced protein binding assays.

Covalent Immobilization for Affinity Chromatography (Target Pull-Down)

To identify unknown protein targets or validate known interactors in a complex cellular lysate, the primary amine of bisdesethylamodiaquine can be directly coupled to an NHS-activated agarose matrix.

Causality & Experimental Rationale: The nucleophilic attack of the primary amine on the N-hydroxysuccinimide (NHS) ester forms a stable, irreversible amide bond. It is mandatory to use amine-free buffers (e.g., HEPES or PBS) during this step; trace amounts of Tris or glycine will act as competing nucleophiles, drastically reducing ligand density. The 7-chloroquinoline core is oriented outward, preserving its ability to intercalate into hydrophobic protein pockets.

AffinityWorkflow A Bisdesethylamodiaquine (Primary Amine Ligand) C Covalent Amide Linkage (Amine-Free Buffer, pH 7.4) A->C B NHS-Activated Agarose Matrix B->C D Protein Lysate Incubation (Target Capture) C->D E Elution & MS Analysis (Target Identification) D->E

Workflow for the covalent immobilization of the primary amine probe for target capture.

Protocol: Self-Validating Matrix Synthesis
  • Preparation: Wash 1 mL of NHS-activated Sepharose slurry with 10 mL of ice-cold 1 mM HCl to preserve the reactive esters prior to coupling.

  • Coupling: Dissolve 5 mM of 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol in DMSO (up to 10% final volume) and dilute into 0.1 M HEPES buffer, pH 7.4. Add to the resin and rotate end-over-end at Room Temperature (RT) for 2 hours.

  • Built-in Validation (Ligand Depletion): Before adding the ligand to the resin, measure its UV absorbance at 340 nm ( λmax​ of the quinoline ring). After the 2-hour incubation, measure the absorbance of the supernatant. A >80% reduction in the 340 nm signal confirms successful covalent depletion of the ligand onto the solid support.

  • Quenching: Remove the supernatant and add 0.5 M Ethanolamine, pH 8.3, for 1 hour at RT to block any unreacted NHS groups, preventing non-specific covalent binding of lysate proteins.

  • Washing: Alternate washes with 0.1 M Acetate buffer (pH 4.0) and 0.1 M Tris-HCl (pH 8.0) to remove non-covalently bound ligand.

Surface Plasmon Resonance (SPR) Kinetic Profiling

SPR provides real-time, label-free quantification of binding kinetics ( kon​ , koff​ ) and affinity ( KD​ ). Bisdesethylamodiaquine is uniquely suited for SPR sensor chip functionalization via standard amine coupling.

Causality & Experimental Rationale: In SPR, the coupling pH is the most critical variable. The ligand must be dissolved in a buffer with a pH below its pKa​ (typically ~8.5 for the primary amine) but above the pKa​ of the CM5 dextran matrix (~3.5). Utilizing a 10 mM Sodium Acetate buffer at pH 5.0 ensures the amine is positively charged and electrostatically attracted to the negatively charged carboxyl groups on the chip. This "electrostatic pre-concentration" drives the local ligand concentration high enough to facilitate efficient amide bond formation upon EDC/NHS activation.

SPRWorkflow S1 CM5 Sensor Chip (Carboxyl Dextran) S2 EDC/NHS Activation (Reactive Esters) S1->S2 S3 Ligand Injection (pH 5.0 Pre-concentration) S2->S3 S4 Ethanolamine (Quenching) S3->S4 S5 Analyte Injection (Target Protein) S4->S5 S6 Kinetic Analysis (kon, koff, KD) S5->S6

Step-by-step Surface Plasmon Resonance (SPR) sensor chip functionalization and kinetic analysis.

Protocol: Self-Validating SPR Assay
  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over Flow Cell 1 (Fc1, Reference) and Flow Cell 2 (Fc2, Active) at 10 µL/min for 7 minutes.

  • Ligand Immobilization: Inject 50 µg/mL of 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol in 10 mM Sodium Acetate (pH 5.0) only over Fc2 until a target immobilization level of 200-300 Response Units (RU) is achieved.

  • Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) over both Fc1 and Fc2 for 7 minutes to deactivate residual esters.

  • Analyte Binding: Inject the target protein (e.g., recombinant CYP2C8 or PB2) in HBS-EP+ running buffer at varying concentrations (e.g., 0.1 µM to 10 µM) at a flow rate of 30 µL/min.

  • Built-in Validation (Reference Subtraction): The system is self-validating. Specific binding is confirmed only if the sensogram of Fc2 minus Fc1 yields a dose-dependent, saturable curve. Any RU increase in Fc1 indicates non-specific matrix interactions, requiring the addition of surfactants (e.g., 0.05% Tween-20) or higher salt concentrations to the running buffer.

Quantitative Data Summary

The 4-aminoquinoline scaffold exhibits distinct kinetic profiles depending on the target protein. Below is a summary of binding affinities for amodiaquine and its structural analogs across validated targets, demonstrating the broad utility of this pharmacophore in SPR and enzymatic assays.

Target ProteinLigand / ProbeAssay Method KD​ ( μM )Biological Significance
CYP2C8 Amodiaquine / Desethyl-AQEnzymatic / SPR0.26Primary metabolic clearance pathway; high-affinity probe substrate[1].
Influenza PB2 AQ-Analog (Comp. I)SPR Competitive1.39Inhibits viral replication by blocking the polymerase basic protein 2[3].
Influenza PB2 AQ-Analog (Comp. II)SPR Competitive1.67Demonstrates structure-activity relationship dependencies in viral targeting[3].
Hepatic Proteins AQ-QuinoneimineCovalent BindingN/A (Irreversible)Bioactivation leads to covalent adducts implicated in idiosyncratic toxicity[2].

References

  • Amodiaquine Clearance and Its Metabolism to N-Desethylamodiaquine Is Mediated by CYP2C8: A New High Affinity and Turnover Enzyme-Specific Probe Substrate Source: Journal of Pharmacology and Experimental Therapeutics (JPET) URL:[Link]

  • Characterization of human cytochrome P450 mediated bioactivation of amodiaquine and its major metabolite N-desethylamodiaquine Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors Source: MDPI URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of "2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol" synthesis

Target Compound: 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol (Bisdesethylamodiaquine) CAS Number: 37672-04-1[1] Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Synthesizing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol (Bisdesethylamodiaquine) CAS Number: 37672-04-1[1] Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Synthesizing bisdesethylamodiaquine—a critical primary amine metabolite of the antimalarial drug amodiaquine—presents unique chemoselectivity and oxidative stability challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your synthetic yield.

Mechanistic FAQs & Troubleshooting

Q1: Why does the direct Mannich reaction using ammonia fail to produce a high yield of the target primary amine?

  • Symptom: Complex, intractable mixtures on TLC; mass spectrometry shows [M+H]⁺ peaks corresponding to secondary and tertiary amines.

  • Causality & Mechanism: The direct Mannich reaction of 4-((7-chloroquinolin-4-yl)amino)phenol with formaldehyde and aqueous ammonia is kinetically unfavorable for primary amine synthesis. Once the initial primary aminomethyl group forms, its nucleophilicity is significantly higher than that of the starting ammonia. This leads to rapid over-alkylation, forming secondary/tertiary amines and polymeric benzoxazine resins (Link)[2].

  • Solution: Abandon the direct Mannich approach. Instead, utilize a pre-protected primary amine precursor (e.g., a Boc-protected aminomethyl group) during the initial Nucleophilic Aromatic Substitution (S_NAr) coupling phase.

Q2: During the S_NAr coupling of 4,7-dichloroquinoline, my yield is stuck below 40%. How can I drive this to completion?

  • Symptom: Persistent starting material on TLC even after 24 hours of reflux; low isolated yields.

  • Causality & Mechanism: 4,7-dichloroquinoline is electron-deficient, but the 4-amino group on the phenol derivative is a relatively weak nucleophile due to lone-pair delocalization into the aromatic ring. Under neutral conditions, the activation energy for the S_NAr transition state is too high.

  • Solution: Introduce a catalytic amount of concentrated HCl (0.1 to 0.2 equivalents). The acid selectively protonates the quinoline nitrogen. This protonation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring, vastly accelerating the S_NAr attack at the C4 position (Link)[3].

Q3: My deprotection step yields a dark brown/black mixture instead of a clean product. What is happening?

  • Symptom: The reaction mixture rapidly darkens upon deprotection; isolated product is heavily contaminated with insoluble black tar.

  • Causality & Mechanism: The 4-aminophenol moiety is highly susceptible to auto-oxidation when exposed to atmospheric oxygen, especially once the primary amine is unmasked. It rapidly oxidizes to a highly reactive desethylamodiaquine quinone imine (DEAQ-QI). This electrophilic quinone imine rapidly polymerizes or reacts with other nucleophiles in the mixture, forming melanin-like dark polymers (Link)[4].

  • Solution: Perform the deprotection strictly under an inert Argon atmosphere using degassed solvents. Isolate the final product as a hydrochloride salt to stabilize the amine and prevent oxidation.

Quantitative Data: Synthetic Route Comparison

To guide your synthetic strategy, the following table summarizes the quantitative performance of various approaches to synthesizing bisdesethylamodiaquine.

Synthetic StrategyReagentsPrimary Issue EncounteredAverage Yield (%)Product Purity (%)
Direct Mannich Amination NH₃ (aq), CH₂O, 4-((7-chloroquinolin-4-yl)amino)phenolSevere over-alkylation; intractable mixtures< 15%< 50%
Phthalimide Protection N-(hydroxymethyl)phthalimide, TFA, then HydrazineHydrazine-induced degradation of the quinoline core45 - 55%80 - 85%
Boc-Protection (Recommended) 4-amino-2-(N-Boc-aminomethyl)phenol, 4,7-DCQ, then TFATrace oxidation during deprotection (mitigated by Argon)75 - 82% > 98%

Self-Validating Experimental Protocols

Protocol A: S_NAr Coupling (Synthesis of N-Boc-Bisdesethylamodiaquine)
  • Preparation: Charge a flame-dried flask with 4,7-dichloroquinoline (1.0 eq) and 4-amino-2-(N-Boc-aminomethyl)phenol (1.1 eq).

  • Solvation & Activation: Suspend the reagents in anhydrous ethanol (0.2 M). Add concentrated HCl (0.1 eq) dropwise.

    • Causality Check: The solution should turn slightly yellow as the quinolinium salt forms, indicating successful LUMO activation.

  • Reaction: Reflux at 80°C for 6-8 hours.

  • Validation Check: Monitor via TLC (DCM:MeOH 95:5). The reaction is complete when the starting material spot at R_f 0.4 disappears and a new UV-active (bright blue fluorescent under 254 nm) spot appears at R_f 0.2. If the starting material persists after 4 hours, add an additional 0.1 eq of HCl.

  • Workup: Cool to room temperature, concentrate in vacuo, and partition between EtOAc and saturated NaHCO₃ to neutralize the hydrochloride salt. Dry over Na₂SO₄, filter, and purify via flash chromatography.

Protocol B: Deprotection and Isolation
  • Preparation: Dissolve the N-Boc intermediate in anhydrous CH₂Cl₂ (0.1 M) strictly under an Argon atmosphere. Crucial: Argon prevents quinone imine formation.

  • Deprotection: Cool to 0°C and add Trifluoroacetic acid (TFA) (10 eq) dropwise. Stir for 2 hours at room temperature.

  • Validation Check: Analyze via LC-MS. The protocol is successful when the [M+H]⁺ peak for the Boc-intermediate completely disappears, replaced by the target mass [M+H]⁺ 300.09. If the Boc peak persists, verify that the CH₂Cl₂ is completely anhydrous, as trace water can buffer the TFA.

  • Isolation: Evaporate volatiles under a stream of nitrogen (do not use a rotary evaporator open to air). Precipitate the product as a dihydrochloride salt by adding 2M HCl in diethyl ether. Filter under a nitrogen blanket.

Pathway Visualization

SynthesisWorkflow A 4,7-Dichloroquinoline (Electrophile) C S_NAr Coupling (EtOH, cat. HCl, 80°C) A->C B 4-Amino-2-(N-Boc-aminomethyl)phenol (Nucleophile) B->C D N-Boc-Bisdesethylamodiaquine (Protected Intermediate) C->D 70-80% Yield E TFA Deprotection (CH2Cl2, Argon, 25°C) D->E F Bisdesethylamodiaquine (Target Compound) E->F >95% Yield

Optimized synthetic workflow for Bisdesethylamodiaquine utilizing Boc-protection.

References

  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry.[Link]

  • Wu, et al. (2019). Synthesis of Stable Isotope Labeled Chloroquine, Amodiaquine and Their Metabolites. Journal of Labelled Compounds and Radiopharmaceuticals.[Link]

  • Liu, et al. (2012). Characterization of human cytochrome P450 mediated bioactivation of amodiaquine and its major metabolite N-desethylamodiaquine. British Journal of Clinical Pharmacology.[Link]

Sources

Optimization

Technical Support Center: Overcoming 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol Degradation In Vitro

Welcome to the Technical Support Center. The compound 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol (CAS 37672-04-1)—frequently identified as bisdesethylamodiaquine or Amodiaquine Impurity 7—is a critical primar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The compound 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol (CAS 37672-04-1)—frequently identified as bisdesethylamodiaquine or Amodiaquine Impurity 7—is a critical primary amine metabolite of the antimalarial drug amodiaquine.

Working with this compound in vitro presents significant analytical challenges. Like its parent drug, it is highly unstable in aqueous environments. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions; we will explore the causality of this degradation and provide self-validating, field-proven protocols to ensure the scientific integrity of your assays.

The Causality of Degradation: Mechanistic Insights

To stop degradation, you must understand its chemical root. The instability of 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol is almost entirely driven by its 4-aminophenol moiety .

When exposed to dissolved oxygen, ambient light, trace transition metals, or physiological pH (7.4), the 4-aminophenol unit undergoes rapid one- or two-electron oxidation. This forms a highly electrophilic and reactive quinoneimine (iminoquinone) intermediate (). Once formed, this quinoneimine irreversibly polymerizes (visible as a pink or brown discoloration in your media) or covalently binds to nucleophilic amino acids in your biological matrix, leading to massive loss of the parent compound.

To overcome this, our protocols rely on two mechanistic interventions:

  • Thermodynamic Prevention: Lowering the pH to keep the phenol protonated, and removing oxidative catalysts (O₂, metals, light).

  • Chemical Rescue: Introducing sacrificial reducing agents (to reverse oxidation) or nucleophiles (to trap the reactive metabolite for quantification) ().

G A Bisdesethylamodiaquine (4-Aminophenol moiety) B Reactive Quinoneimine (Toxic/Unstable Intermediate) A->B Auto-oxidation (O2, Light, pH > 7) C Polymerization/Degradation (Pink/Brown Precipitate) B->C Irreversible Binding D Stable GSH Conjugate (Trapped Metabolite) B->D + Glutathione (Nucleophilic Trapping) E Regenerated Parent Compound (Stabilized) B->E + Ascorbic Acid (Chemical Reduction)

Fig 1: Oxidative degradation pathway of bisdesethylamodiaquine and stabilization strategies.

Step-by-Step Stabilization Protocols

Every protocol below is designed as a self-validating system. If executed correctly, your compound recovery should exceed 95% over a standard 24-hour incubation period.

Protocol A: Preparation and Storage of Stock Solutions

Causality: Aqueous environments at neutral pH accelerate hydrolytic and oxidative stress (). Storing the compound in aprotic or highly acidic organic solvents suppresses ionization, halting electron loss.

  • Solvent Selection: Dissolve the lyophilized powder in 100% anhydrous DMSO or a 50:50 mixture of LC-MS grade Acetonitrile:Water containing 1% Formic Acid (v/v).

  • Aliquot Generation: Divide the stock into 10–50 µL single-use aliquots in amber microcentrifuge tubes. Validation: The solution must remain completely clear or pale yellow. Any pink tint indicates pre-existing oxidation.

  • Cryo-Storage: Flash-freeze and store immediately at -80°C.

Protocol B: In Vitro Assay Stabilization (Cell Culture & Microsomes)

Causality: Biological buffers (like PBS or DMEM) are highly oxygenated and contain trace metals, creating a perfect storm for auto-oxidation.

  • Buffer Degassing: Sparge your assay buffers with Nitrogen or Argon gas for 15 minutes prior to adding the compound. This displaces dissolved oxygen.

  • Antioxidant Supplementation: Add Ascorbic Acid (Vitamin C) at a final concentration of 1 mM to your assay media. Ascorbic acid acts as a sacrificial electron donor, instantly reducing any transiently formed quinoneimine back to the stable parent compound ().

  • Metal Chelation: If your biological system tolerates it, add 0.1 mM EDTA to chelate transition metals (Fe³⁺, Cu²⁺) that catalyze free-radical formation.

  • Light Exclusion: Perform all incubations in the dark. Wrap culture plates in aluminum foil.

Protocol C: LC-MS/MS Sample Preparation

Causality: The compound can degrade during the extraction process or while sitting in the autosampler.

  • Quenching: Terminate your in vitro reactions using 3 volumes of ice-cold Acetonitrile containing 1% Formic Acid. The sudden drop in pH (to ~2.5) instantly halts oxidation.

  • Autosampler Stability: Maintain the LC autosampler at 4°C. Under acidic conditions, the compound is stable for >72 hours awaiting injection ().

Workflow Step1 1. Stock Preparation Dissolve in 100% DMSO or Acetonitrile + 1% FA Step2 2. Buffer Optimization Add 1mM Ascorbic Acid Maintain pH < 7.2 Step1->Step2 Step3 3. Environmental Control Use Amber Tubes Degas with N2/Argon Step2->Step3 Step4 4. Storage & Analysis Store at -80°C Analyze via LC-MS/MS Step3->Step4

Fig 2: Optimized in vitro workflow for handling bisdesethylamodiaquine.

Quantitative Stability Matrix

Use the following data to benchmark the expected stability of 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol across different experimental conditions.

Environmental ConditionMatrix / AdditiveHalf-life ( t1/2​ )Visual IndicatorRecommendation
Aqueous Buffer (pH 7.4) None (Room Temp, Light)< 2 hoursPink/Brown tintAvoid
Cell Culture Media 10% FBS (37°C, Dark)~ 4 - 6 hoursGradual darkening⚠️ Proceed with caution
Optimized Assay Media + 1 mM Ascorbic Acid> 24 hoursClearRecommended for Assays
LC-MS Autosampler Acetonitrile + 1% Formic Acid (4°C)> 72 hoursClearRecommended for Analysis
Long-Term Storage 100% DMSO (-80°C)> 1.5 yearsClear / Pale YellowRecommended for Stock

Troubleshooting FAQs

Q: My in vitro cell culture media is turning pink/brown within an hour of adding the compound. What is happening? A: You are witnessing macroscopic polymerization. The 4-aminophenol moiety has oxidized into a quinoneimine, which is subsequently reacting with nucleophilic amino acids in your media (such as cysteine or lysine in the FBS). To prevent this, prepare your compound dilutions immediately before dosing, protect the plate from light, and supplement the media with a reducing agent like ascorbic acid.

Q: I am conducting a CYP450 microsomal stability assay. How do I differentiate between enzymatic metabolism and chemical auto-oxidation? A: This is a critical validation step. You must run a "minus-NADPH" negative control . Because CYPs require NADPH to function, any degradation observed in this control is purely chemical auto-oxidation. If auto-oxidation is high, lower your buffer pH slightly (from 7.4 to 7.2) and ensure the buffer is degassed.

Q: Can I trap the reactive quinoneimine metabolite to prove it is forming in my assay? A: Yes. Add 1 to 5 mM Glutathione (GSH) to your incubation. GSH is a strong nucleophile that will attack the electrophilic quinoneimine, forming a highly stable GSH-conjugate. This conjugate halts further polymerization and can be easily quantified via LC-MS/MS, serving as a direct biomarker for the extent of oxidation.

Q: Does pH really matter that much for the stock solution? A: Absolutely. The oxidation of 4-aminophenols is strictly pH-dependent. At alkaline or physiological pH, the deprotonated phenoxide ion is extremely susceptible to electron loss. Lowering the pH (e.g., using 1% formic acid) keeps the phenol protonated, drastically raising the activation energy required for oxidation and stabilizing the molecule.

References

  • High-energy ionizing radiation-induced degradation of amodiaquine in dilute aqueous solution: radical reactions and kinetics. PubMed / National Institutes of Health. Available at:[Link]

  • Development and Evaluation of an Electrochemical Method for Studying Reactive Phase-I Metabolites: Correlation to in Vitro Drug Metabolism. Chemical Research in Toxicology / ACS Publications. Available at:[Link]

  • Characterization of stress degradation products of amodiaquine dihydrochloride by liquid chromatography with high-resolution mass spectrometry. PubMed / National Institutes of Health. Available at:[Link]

  • High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology. Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]

  • Medical applications of stabilized ascorbic acid: a review of recent advances. Journal of Cosmetic Medicine. Available at:[Link]

Troubleshooting

Reducing off-target effects of "2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol"

Welcome to the Application Support Center for antimalarial drug development and toxicology. This guide is designed for medicinal chemists, toxicologists, and pharmacologists working with the 4-aminoquinoline scaffold, sp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for antimalarial drug development and toxicology. This guide is designed for medicinal chemists, toxicologists, and pharmacologists working with the 4-aminoquinoline scaffold, specifically 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol (commonly known as Amodiaquine or AQ).

While highly effective against chloroquine-resistant Plasmodium falciparum, AQ is notoriously associated with idiosyncratic drug-induced liver injury (IDILI) and agranulocytosis. Here, we provide mechanistic insights, structural modification strategies, and self-validating experimental protocols to help you engineer out these liabilities in your drug discovery pipeline.

Section 1: Mechanistic FAQs

Q1: My in vivo models are showing severe delayed-onset hepatotoxicity and neutrophil depletion after prolonged dosing with amodiaquine. What is the biochemical causality behind this?

Expert Answer: The off-target toxicity of amodiaquine is not mediated by its primary pharmacological mechanism (inhibition of hemozoin formation in the parasite). Instead, it is driven by the bioactivation of its 4-aminophenol moiety. In the liver, Cytochrome P450 enzymes (predominantly CYP2C8) oxidize amodiaquine into a highly reactive electrophile: amodiaquine quinoneimine (AQQI) 1[1]. Similarly, in extrahepatic tissues, myeloperoxidase (MPO) in activated neutrophils catalyzes this same oxidation 2[2].

Once formed, AQQI rapidly depletes intracellular glutathione (GSH) and covalently binds to cysteinyl sulfhydryl groups on cellular proteins 3[3]. This covalent adduction triggers two distinct toxicological cascades:

  • Direct Cytotoxicity: Oxidative stress and mitochondrial dysfunction leading to hepatocyte and neutrophil apoptosis.

  • Immune-Mediated Hypersensitivity (IDILI): Protein adducts act as neoantigens, triggering a delayed T-cell-mediated immune response, which explains the delayed onset of clinical hepatotoxicity and agranulocytosis 4[4].

Bioactivation AQ Amodiaquine (AQ) 4-aminophenol moiety CYP Hepatic CYP2C8 (Liver) AQ->CYP MPO Myeloperoxidase (MPO) (Neutrophils) AQ->MPO AQQI Amodiaquine Quinoneimine (AQQI) Reactive Electrophile CYP->AQQI MPO->AQQI GSH Glutathione (GSH) Depletion Oxidative Stress AQQI->GSH Proteins Covalent Protein Binding (Cysteine Adducts) AQQI->Proteins Tox1 Hepatotoxicity (IDILI) GSH->Tox1 Proteins->Tox1 Tox2 Agranulocytosis (Immune-mediated) Proteins->Tox2

Bioactivation of amodiaquine into quinoneimine leading to off-target toxicity.

Section 2: Structural Modification Strategies

Q2: How can I modify the amodiaquine scaffold to prevent quinone imine formation while retaining antimalarial efficacy?

Expert Answer: To engineer out the toxicity, you must prevent the oxidation of the 4-aminophenol ring. Medicinal chemistry efforts have proven that the 4-aminophenol group is not strictly required for target binding (hemozoin inhibition) but is the sole driver of idiosyncratic toxicity 5[5]. Consider the following structural interventions:

  • Steric Hindrance & Alkyl Substitution: Replacing the diethylamine group with a bulky tert-butyl group (e.g., N-tert-butylamodiaquine) restricts N-dealkylation and alters lipid solubility, preventing the formation of toxic metabolites while overcoming verapamil-sensitive resistance6[6].

  • Positional Isomerism (e.g., Isoquine): Swapping the hydroxyl and diethylaminomethyl groups on the phenol ring prevents the formation of the para-quinone imine. Isoquine retains antimalarial activity but cannot undergo the specific bioactivation step.

  • C-5' Substitution: Introducing functional groups (like fluorine) at the 5'-position of the phenol ring electronically deactivates the ring or creates steric constraints, raising the oxidation potential required to form the quinone imine5[5].

Table 1: Quantitative Comparison of Amodiaquine and Modified Analogs

CompoundStructural ModificationP. falciparum EfficacyQuinone Imine FormationIn Vitro Neutrophil Toxicity
Amodiaquine (AQ) None (Parent Compound)Highly ActiveHigh (>90% GSH depletion)High (Cell death at <10 µM)
Desethylamodiaquine N-dealkylation (Metabolite)ActiveHighHigh
N-tert-butylamodiaquine Bulky N-alkyl substitutionHighly ActiveNegligibleLow
C-5' Substituted Analogs Steric/Electronic blockActiveNone detectedMinimal

Data synthesized from comparative in vitro toxicity and efficacy assays.

Section 3: Self-Validating Experimental Protocols

Q3: What is the recommended protocol for screening my newly synthesized amodiaquine analogs for reactive metabolite formation?

Expert Answer: To definitively prove that your structural modifications have eliminated the bioactivation liability, you must perform a Glutathione (GSH) Trapping Assay . Because quinone imines are highly unstable and difficult to detect directly, we use excess GSH as a surrogate nucleophile to "trap" the electrophile, forming a stable thioether conjugate that can be quantified via LC-MS/MS 2[2].

Protocol: In Vitro GSH Trapping Assay Causality Check: If your analog forms a GSH adduct, it is still undergoing bioactivation. A successful modification will yield zero detectable GSH adducts.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Combine Human Liver Microsomes (HLM) at a final protein concentration of 1.0 mg/mL, 10 µM of the test compound (e.g., your AQ analog), and 5 mM reduced Glutathione (GSH).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Reaction: Incubate at 37°C for 60 minutes in a shaking water bath.

  • Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Isolation: Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Analysis: Transfer the supernatant to an LC-MS/MS vial. Scan for the neutral loss of 129 Da (characteristic of the pyroglutamic acid moiety of GSH) to identify and quantify GSH-trapped adducts.

Workflow Step1 1. Incubate Analog with Human Liver Microsomes Step2 2. Add NADPH & Excess GSH (Nucleophilic Trapping Agent) Step1->Step2 Step3 3. Quench Reaction (Ice-cold Acetonitrile) Step2->Step3 Step4 4. Centrifuge & Isolate Supernatant Step3->Step4 Step5 5. LC-MS/MS Analysis (Scan for Neutral Loss of 129 Da) Step4->Step5 Step6 6. Quantify GSH Adducts (Toxicity Marker) Step5->Step6

Experimental workflow for identifying reactive quinone imine metabolites via GSH trapping.

Section 4: In Vivo Troubleshooting

Q4: I am trying to establish an animal model to study the immune-mediated hepatotoxicity of amodiaquine, but standard dosing only causes mild, transient ALT elevations. How do I replicate the severe human IDILI phenotype?

Expert Answer: Rodents possess robust immune tolerance mechanisms that often mask idiosyncratic toxicities. Standard high-dose toxicity testing usually fails to replicate human IDILI because it triggers direct cytotoxicity rather than the required immune cascade.

To establish a clinically relevant model, you must manipulate the immune tolerance balance7[7]:

  • Avoid GSH Depletion Agents: Do not use L-buthionine-S,R-sulfoximine (BSO) to artificially deplete GSH. While this increases covalent binding, it shifts the mechanism to direct necrosis, which does not mimic the human immune-mediated pathology.

  • Modulate the Immune System: Co-administering amodiaquine with mild immune stimulants (like Retinoic Acid to enhance Natural Killer cell activity) or utilizing specific knockout mice (e.g., PD-1-/-) can break immune tolerance.

  • Dosing Regimen: Use a prolonged, sub-lethal dosing regimen (e.g., 3-4 weeks) rather than acute high doses. This allows time for the adaptive immune system to recognize the AQQI-protein adducts as neoantigens and mount a Th17/macrophage-driven inflammatory response7[7].

References
  • Title: Amodiaquine Pathway, Pharmacokinetics - ClinPGx Source: clinpgx.org URL: [Link]

  • Title: Effect of Disposition of Mannich Antimalarial Agents on Their Pharmacology and Toxicology Source: asm.org URL: [Link]

  • Title: Metabolism-Dependent Neutrophil Cytotoxicity of Amodiaquine: A Comparison with Pyronaridine and Related Antimalarial Drugs Source: acs.org URL: [Link]

  • Title: The mechanism of bioactivation and antigen formation of amodiaquine in the rat Source: nih.gov URL: [Link]

  • Title: Amodiaquine - LiverTox - NCBI Bookshelf Source: nih.gov URL: [Link]

  • Title: Exploring an animal model of amodiaquine-induced liver injury in rats and mice Source: nih.gov URL: [Link]

  • Title: Manipulation of the N-alkyl substituent in amodiaquine to overcome the verapamil-sensitive chloroquine resistance component Source: nih.gov URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; FAQ Guide for 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol Stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently troubleshoot analytical discrepancies arising from the mishandling of 4-aminoquinoline derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently troubleshoot analytical discrepancies arising from the mishandling of 4-aminoquinoline derivatives. The compound 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol (CAS 37672-04-1), structurally known as N,N-bisdesethylamodiaquine, is a critical primary amine metabolite of the antimalarial drug amodiaquine .

Its structural features—specifically the electron-rich 4-aminophenol moiety—make it highly susceptible to environmental stressors. This guide provides field-proven insights into its solvent compatibility, degradation mechanisms, and self-validating protocols to ensure absolute scientific integrity during your workflows.

Diagnostic Troubleshooting Matrix

When working with this compound, solvent selection directly dictates the half-life of your analyte. Use the following quantitative matrix to diagnose and prevent stability issues.

Solvent SystemStorage TempEstimated Stability (T90)Primary Degradation MechanismRecommended Action
DMSO (100%, Degassed) -80°C> 180 daysMinimalPurge solvent with Argon/N₂ before freezing.
Acetonitrile/Water (50:50, pH ~3) 4°C48 - 72 hoursHydrolysisUse within 2 days; acidify to protonate the amine.
Methanol (Unbuffered) 25°C< 24 hoursOxidation / SolvolysisAvoid for long-term storage; prepare fresh daily.
Aqueous Buffers (pH 7.4) 37°C< 4 hoursAuto-oxidation to QuinoneimineAdd antioxidants (e.g., ascorbic acid) if necessary.
Deep-Dive FAQs: Mechanisms & Causality

Q1: My stock solution in aqueous buffer turned pink/brown after a few hours. What happened, and is it still usable? A1: The solution is no longer usable for quantitative analysis. The color change indicates severe oxidative degradation. The 4-aminophenol moiety in this compound undergoes rapid one- or two-electron oxidation to form a highly reactive quinoneimine (iminoquinone) intermediate [[1]]([Link]). This electrophilic species subsequently polymerizes or reacts with nucleophiles, forming colored adducts. This causality is driven by dissolved oxygen, light exposure, and transition metal impurities in the buffer.

Q2: Does pH affect the hydrolytic stability of this compound? A2: Yes. According to ICH Q1A(R2) stress testing guidelines applied to amodiaquine derivatives, extensive hydrolysis occurs in unbuffered acidic, alkaline, and neutral aqueous solutions over extended periods . Hydrolysis typically targets the linkage between the 7-chloroquinoline ring and the aminophenol group. Maintaining the compound in aprotic organic solvents until immediately before the assay is the best mitigation strategy.

Q3: I am analyzing plasma samples via LC-MS/MS. How can I prevent degradation during sample preparation? A3: The compound is stable in plasma during short-term handling but degrades rapidly during evaporation steps if unprotected. Evaporated extracted samples are stable for at least 48 hours at 4°C and 120 hours at -80°C when stored as a dried sample . We recommend using Supported Liquid Extraction (SLE) and reconstituting in an acidic mobile phase (e.g., pH 2.6 - 3.0). Acidic conditions protonate the amine, stabilizing the phenol against oxidation.

Validated Experimental Workflows
Protocol A: Preparation of Ultra-Stable Analytical Stock Solutions

Rationale: Minimizing oxygen exposure and utilizing aprotic solvents prevents the formation of quinoneimine radicals.

  • Solvent Degassing: Transfer 10 mL of anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO) into a clean septum-sealed vial. Sparge with high-purity Argon gas for 15 minutes using a submerged needle, with a secondary vent needle to release pressure.

  • Weighing: Accurately weigh 10 mg of 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol in a controlled humidity environment.

  • Dissolution: Rapidly transfer the solid into the degassed DMSO. Vortex for 60 seconds until completely dissolved.

  • Aliquot & Storage: Dispense 100 µL aliquots into amber glass, low-bind microcentrifuge tubes purged with Argon. Immediately flash-freeze in liquid nitrogen and transfer to a -80°C freezer.

Self-Validating System Check: Analyze the freshly prepared stock via LC-UV at 343 nm. A single sharp peak should be observed. The absence of a secondary peak at a higher retention time confirms zero oxidative degradation during preparation.

Protocol B: Supported Liquid Extraction (SLE) for Biological Matrices

Rationale: SLE provides rapid phase separation, reducing the exposure of the labile 4-aminophenol group to aqueous hydrolytic conditions compared to traditional Liquid-Liquid Extraction (LLE).

  • Sample Pre-treatment: Thaw plasma samples on ice. Mix 100 µL of plasma with 100 µL of 0.5 M Ammonium Hydroxide buffer to disrupt protein binding.

  • Loading: Apply the 200 µL pre-treated sample onto an SLE+ cartridge. Apply a gentle vacuum (-0.2 bar) for 5 seconds to initiate loading into the diatomaceous earth sorbent. Wait 5 minutes for complete aqueous partitioning.

  • Elution: Elute the analytes by applying 2 x 900 µL of Methyl tert-butyl ether (MTBE). Allow gravity flow for 5 minutes, followed by a brief vacuum to collect the final drops.

  • Evaporation & Reconstitution: Evaporate the MTBE eluate under a gentle stream of Nitrogen at 30°C. Reconstitute immediately in 100 µL of Acetonitrile/Water (50:50, v/v) containing 1% formic acid (pH ~2.6) to stabilize the analyte for LC-MS/MS injection.

Self-Validating System Check: Spike a known concentration of stable isotope-labeled internal standard into the plasma before SLE. A recovery rate of >75% with an IS-normalized matrix factor between 0.95 and 1.05 validates the extraction efficiency and confirms the absence of on-column degradation.

Mechanistic Pathway Visualization

DegradationPathway N1 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol (Stable Parent Compound) N2 Aqueous Hydrolysis (Extreme pH) N1->N2 Aqueous Media N3 Oxidative Stress (O2, Light, Metals) N1->N3 Aerobic Exposure N7 Stable Storage (Inert Gas, Organic Solvent) N1->N7 Optimal Conditions N5 Hydrolytic Cleavage Products (Loss of 4-aminophenol) N2->N5 Cleavage N4 Quinoneimine Intermediate (Highly Reactive) N3->N4 -2e-, -2H+ N6 Polymerization / Adducts (Brown Precipitates) N4->N6 Nucleophilic Attack

Degradation pathways of bisdesethylamodiaquine under environmental and solvent stressors.

References
  • Title: High-energy ionizing radiation-induced degradation of amodiaquine in dilute aqueous solution: radical reactions and kinetics Source: PubMed / Taylor & Francis URL: [Link]

  • Title: Characterization of stress degradation products of amodiaquine dihydrochloride by liquid chromatography with high-resolution mass spectrometry and prediction of their properties by using ADMET Predictor™ Source: PubMed / Wiley URL: [Link]

  • Title: High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology Source: PubMed Central (PMC) URL: [Link]

  • Title: Amodiaquine Clearance and Its Metabolism to N-Desethylamodiaquine Is Mediated by CYP2C8: A New High Affinity and Turnover Enzyme-Specific Probe Substrate Source: Drug Metabolism and Disposition (ASPET) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Assay Interference by 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol (a primary amine analog of the antima...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol (a primary amine analog of the antimalarial drug amodiaquine, closely related to bisdesethylamodiaquine).

While this compound is a valuable pharmacological tool, its unique structural motifs—a 4-aminoquinoline ring and a 4-aminophenol moiety—make it a notorious pan-assay interference compound (PAINS). This guide provides authoritative, field-proven insights into the causality of these interferences and offers self-validating protocols to rescue your experimental data.

Core Mechanisms of Interference: Causality & Context

To troubleshoot effectively, you must understand the chemical behavior of the compound in aqueous assay buffers. The interference is driven by two primary mechanisms:

  • Oxidation to a Quinone Imine (Electrophilicity): The 4-aminophenol moiety is highly susceptible to autoxidation in cell culture media or enzymatic oxidation by cytochromes (e.g., CYP2C8)[1]. This process rapidly generates a reactive quinone imine intermediate[2]. This electrophilic species acts as a potent Michael acceptor, covalently binding to nucleophilic residues (such as cysteine and lysine) on assay proteins and coupling enzymes[3].

  • Redox Cycling (Electron Transfer): The dynamic equilibrium between the aminophenol and the quinone imine facilitates continuous redox cycling. This generates reactive oxygen species (ROS) and directly transfers electrons to colorimetric and fluorometric redox dyes, bypassing biological cellular metabolism entirely[3].

G A 4-Aminoquinoline-Phenol (Parent Compound) B Quinone Imine (Reactive Electrophile) A->B Autoxidation / CYPs C Redox Cycling (Electron Transfer) B->C ROS / e- exchange D Michael Addition (Covalent Binding) B->D Attacks Cys/Lys E False Positive (Dye Reduction) C->E Reduces MTT/Resazurin F False Negative (Enzyme Inactivation) D->F Inactivates Assay Proteins

Mechanism of assay interference via quinone imine formation and redox cycling.

Troubleshooting FAQs

Q1: Why do I see a paradoxical increase in cell viability signal when treating cells with high concentrations of this compound?

Causality: You are likely using a tetrazolium-based (MTT, MTS, XTT) or resazurin-based (Alamar Blue) viability assay. The compound's quinone imine metabolite redox-cycles and directly reduces these dyes to their fluorescent/colored products (formazan or resorufin)[3]. This chemical reduction mimics the enzymatic activity of living cells, masking true cytotoxicity and producing a massive false positive. Solution: Abandon redox-dependent viability readouts. Switch to an ATP-dependent luminescence assay (e.g., CellTiter-Glo) or a protein-binding assay like Sulforhodamine B (SRB), which are immune to redox interference.

Q2: My target enzyme assay uses a coupling enzyme (e.g., HRP or a dehydrogenase). The compound completely abolishes the signal. Is it a true inhibitor?

Causality: It is highly likely to be a false negative. The reactive quinone imine is covalently modifying the nucleophilic active sites (cysteine/lysine residues) of your coupling enzymes, irreversibly inactivating the reporter system rather than your actual biological target[2]. Solution: Supplement your assay buffer with a thiol scavenger, such as 1–5 mM reduced Glutathione (GSH) or N-acetylcysteine (NAC). The scavenger will trap the electrophile before it can crosslink your assay proteins[2].

Q3: I am using a SYBR Green I fluorescence assay for parasite/cell growth. Why is the background signal so erratic?

Causality: The 4-aminoquinoline core possesses intrinsic fluorescence (excitation ~330-350 nm, emission ~380-450 nm) and can also act as an inner-filter effect quencher for other fluorophores. Furthermore, compounds in this class strongly bind to free hematin and nucleic acids, altering the local fluorescent environment[4]. Solution: Perform a rigorous cell-free baseline subtraction (see Protocol 1). If spectral overlap persists, shift to a red or far-red reporter system (e.g., DRAQ5) to escape the compound's emission spectrum.

Quantitative Data & Interference Summary

Use the following table to rapidly diagnose and mitigate assay incompatibilities when working with 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol.

Interference ModalityAffected AssaysCausative MechanismDirection of ArtifactMitigation Strategy
Redox Cycling MTT, MTS, XTT, Resazurin (Alamar Blue)Autoxidation of the 4-aminophenol to quinone imine transfers electrons directly to the dye.False Positive (Apparent increase in viability/activity)Use ATP-based luminescence (e.g., CellTiter-Glo) or SRB assay.
Electrophilic Binding Luciferase, HRP-coupled assays, DehydrogenasesQuinone imine acts as a Michael acceptor, covalently binding to Cys/Lys residues on assay enzymes.False Negative (Apparent enzyme inhibition)Supplement assay buffer with 1-5 mM Glutathione (GSH) or NAC.
Optical Interference SYBR Green I, Hoechst, NADH-coupled assays4-aminoquinoline core absorbs at ~340 nm and emits at ~400-450 nm, overlapping with reporters.Variable (High background or signal quenching)Perform cell-free baseline subtraction; shift to red-shifted fluorophores.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must contain internal controls that validate the presence or absence of chemical interference.

Protocol 1: Cell-Free Redox Interference Validation

Purpose: To isolate direct chemical dye reduction from biological cellular reduction.

  • Preparation: Prepare a 96-well plate with 100 µL of your standard assay buffer (e.g., PBS pH 7.4 or cell-free culture media) per well. Do not add cells.

  • Compound Gradient: Add 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol in a concentration gradient (e.g., 0.1 µM to 100 µM) across the plate. Include a vehicle control (e.g., 0.1% DMSO).

  • Dye Addition: Add your redox dye (e.g., 20 µL of Resazurin or MTT solution) at the exact concentration used in your standard biological assay.

  • Incubation: Incubate the plate at 37°C for 1 to 4 hours, protected from light.

  • Readout & Analysis: Measure the absorbance or fluorescence.

    • Validation Check: A dose-dependent increase in signal in this cell-free environment definitively proves that the compound is chemically reducing the dye via autoxidation. This renders the dye incompatible with the compound.

Protocol 2: Thiol-Scavenging Rescue for Enzymatic Assays

Purpose: To distinguish true target inhibition from artifactual coupling-enzyme inactivation by quinone imines.

  • Buffer Modification: Prepare your standard enzymatic assay buffer. Split it into two batches: Buffer A (Standard) and Buffer B (Supplemented with 5 mM reduced Glutathione, GSH).

  • Pre-incubation: In separate tubes for Buffer A and Buffer B, pre-incubate the compound (at your IC50 concentration) for 30 minutes at room temperature.

    • Causality Note: In Buffer B, the GSH will undergo a Michael addition with the quinone imine, neutralizing its electrophilicity and preventing it from attacking proteins[2].

  • Enzyme Addition: Add your target enzyme and any secondary coupling enzymes to both tubes. Incubate for 15 minutes.

  • Reaction Initiation: Add the enzyme substrate to initiate the reaction and monitor the kinetic readout.

  • Readout & Analysis:

    • Validation Check: If the compound shows strong inhibition in Buffer A but loses its inhibitory effect in Buffer B, the "inhibition" was an artifact of covalent coupling-enzyme inactivation. If inhibition persists equally in both buffers, it is a true target inhibitor.

Workflow Start Assay Selection for 4-Aminoquinoline-Phenols Q1 Is the readout based on Redox (MTT/Resazurin)? Start->Q1 Yes1 High Risk of False Positives (Quinone Imine Reduction) Q1->Yes1 Yes Q2 Does the assay use Coupling Enzymes? Q1->Q2 No No1 Use ATP Luminescence (e.g., CellTiter-Glo) Yes1->No1 Mitigation Yes2 Risk of Enzyme Inactivation (Covalent Adducts) Q2->Yes2 Yes No2 Add Thiol Scavengers (e.g., 5mM GSH) Yes2->No2 Mitigation

Decision tree for mitigating 4-aminoquinoline-phenol assay interference.

References

  • Winstanley, P. A., et al. "The toxicity of amodiaquine and its principal metabolites towards mononuclear leucocytes and granulocyte/monocyte colony forming units." British Journal of Clinical Pharmacology.[Link]

  • Kang, J., et al. "Apoptosis contributes to the cytotoxicity induced by amodiaquine and its major metabolite N-desethylamodiaquine in hepatic cells." Toxicology in Vitro.[Link]

  • Zhang, Y., et al. "Glutathione S-Transferase P1 Protects Against Amodiaquine Quinoneimines-Induced Cytotoxicity but Does Not Prevent Activation of Endoplasmic Reticulum Stress in HepG2 Cells." Frontiers in Pharmacology.[Link]

  • Stepan, A. F., et al. "Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites." Chemical Research in Toxicology.[Link]

  • Magne, V., et al. "Detection, characterization, and screening of heme-binding molecules by mass spectrometry for malaria drug discovery." Analytical Chemistry.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Selectivity and Specificity of 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol

Abstract The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, famously represented by the antimalarial drug chloroquine.[1] Its derivatives are actively being investigated for a wide range of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, famously represented by the antimalarial drug chloroquine.[1] Its derivatives are actively being investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[2] This guide focuses on a specific derivative, 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol (herein referred to as CQAminophenol), providing a framework for evaluating its biological selectivity and specificity. While direct experimental data on CQAminophenol is not extensively available in public literature, this document synthesizes information on structurally related compounds to propose a likely mechanism of action and establishes a comprehensive strategy for its characterization. We will compare its potential profile with established compounds and provide detailed experimental protocols for researchers aiming to validate its therapeutic potential and minimize off-target effects.

Introduction: The Rationale for Targeting the 7-Chloroquinoline Scaffold

The quinoline ring system is a cornerstone of therapeutic development.[1][3] Chloroquine, a 4-aminoquinoline, has been a frontline antimalarial for decades, primarily acting by inhibiting hemozoin biocrystallization in the parasite.[1] Beyond this, its ability to accumulate in acidic organelles like lysosomes has led to its investigation as an autophagy inhibitor in cancer therapy.[1]

The development of novel derivatives, such as CQAminophenol, is driven by the need to enhance efficacy, overcome resistance, and broaden the therapeutic window. The addition of an aminomethylphenol group to the 7-chloroquinoline core introduces new chemical properties that could modulate its pharmacokinetics, target engagement, and overall biological activity. Given that many quinoline derivatives exhibit inhibitory activity against protein kinases, a key focus of this guide will be on assessing CQAminophenol's potential as a kinase inhibitor and defining its selectivity across the human kinome.[4]

Specificity vs. Selectivity:

  • Specificity refers to a compound's ability to bind to a single molecular target. Very few kinase inhibitors demonstrate absolute specificity.[4]

  • Selectivity is a more practical measure, quantifying a compound's binding affinity for a primary target versus a range of other potential targets.[4] High selectivity is crucial for minimizing off-target toxicities.[4]

Hypothesized Mechanism of Action and Comparative Landscape

Based on its structural features, CQAminophenol may act through several mechanisms. The 7-chloroquinoline core suggests potential interference with heme polymerization, similar to chloroquine, which is relevant for antimalarial activity.[1] However, the broader activity of such scaffolds points towards the inhibition of protein kinases, which are critical regulators of cellular processes like proliferation, survival, and differentiation.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[4]

Comparative Compounds:

To contextualize the performance of CQAminophenol, it is essential to compare it against well-characterized inhibitors.

CompoundPrimary Target(s)Mechanism of ActionKey Characteristics
Chloroquine Heme Polymerization, Autophagy (via lysosome disruption)Accumulates in acidic vesicles, inhibiting processes that occur there.[1]Broad-spectrum antimalarial, anti-inflammatory, potential anticancer agent.[1]
Imatinib Bcr-Abl, c-KIT, PDGFRType II kinase inhibitor, binds to the inactive kinase conformation.[5]Highly successful targeted cancer therapy, but known to have multiple off-targets.[5]
TCS PIM-1 1 PIM-1 KinaseATP-competitive inhibitor of a serine/threonine kinase involved in cell survival.[6]A tool compound used to demonstrate high selectivity for a specific kinase.[6]

The goal of CQAminophenol development would be to demonstrate a superior selectivity profile compared to promiscuous inhibitors while maintaining high potency against its intended target.

Proposed Signaling Pathway: PIM-1 Kinase Inhibition

For illustrative purposes, let's hypothesize that CQAminophenol is an inhibitor of PIM-1 kinase, a downstream effector of the JAK/STAT signaling pathway involved in cell survival and proliferation.[6]

PIM1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates GeneTranscription Gene Transcription (Survival, Proliferation) STAT->GeneTranscription Activates PIM1 PIM-1 Kinase BAD BAD (pro-apoptotic) PIM1->BAD Phosphorylates (Inactivates) Cdc25 Cdc25 (cell cycle) PIM1->Cdc25 Phosphorylates (Activates) GeneTranscription->PIM1 Upregulates CQAminophenol CQAminophenol CQAminophenol->PIM1 INHIBITS Cytokine Cytokine Cytokine->CytokineReceptor Binds

Caption: Hypothesized inhibition of the PIM-1 signaling pathway by CQAminophenol.

Experimental Protocols for Selectivity and Specificity Profiling

A rigorous assessment of a compound's selectivity is fundamental for its development.[6] The following protocols provide a robust framework for characterizing CQAminophenol.

Protocol 1: Broad Kinome Profiling

This initial screen assesses the compound's activity against a large panel of kinases to identify primary targets and potential off-targets.

Workflow: Kinase Panel Screening

Kinase_Profiling_Workflow A Prepare CQAminophenol Serial Dilution B Dispense into 384-well plate containing >300 recombinant kinases A->B C Add Labeled ATP Tracer & Substrate B->C D Incubate to allow kinase reaction C->D E Measure Signal (e.g., Luminescence, TR-FRET) D->E F Data Analysis: Calculate % Inhibition E->F G Identify Hits: Primary Target(s) & Off-Targets F->G H Decision Gate: Potency & Selectivity Threshold Met? G->H

Caption: Workflow for large-panel kinase inhibitor profiling.

Methodology: ADP-Glo™ Luminescence-Based Kinase Assay (Example)

  • Compound Preparation : Prepare a 10-point serial dilution of CQAminophenol in DMSO, then dilute in kinase reaction buffer.

  • Kinase Reaction : In a multi-well plate, add the kinase, the specific substrate peptide, and ATP to initiate the reaction. Add the CQAminophenol dilution series. Incubate at room temperature.

  • ATP Depletion Measurement : Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation : Add Kinase Detection Reagent to convert the newly synthesized ADP to ATP, which drives a luciferase-luciferin reaction.[6]

  • Data Acquisition : Measure luminescence using a plate reader. The light signal is proportional to the ADP generated and thus to kinase activity.

  • Analysis : Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[6]

Protocol 2: Cellular Target Engagement Assay

Confirming that the compound binds its intended target within a living cell is a critical step to bridge the gap between biochemical assays and cellular function.[7][8] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[9]

Methodology: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment : Treat intact cells with either vehicle control (DMSO) or varying concentrations of CQAminophenol.

  • Thermal Challenge : Heat the treated cells across a range of temperatures. Target proteins will denature and aggregate at a specific temperature. Ligand binding stabilizes the protein, increasing its melting temperature.

  • Cell Lysis & Fractionation : Lyse the cells and separate the soluble protein fraction from the aggregated, denatured fraction by centrifugation.

  • Protein Detection : Detect the amount of the target protein remaining in the soluble fraction using a method like Western Blot or Simple Western (Wes™).[9]

  • Analysis : Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the presence of CQAminophenol confirms target engagement.

Data Interpretation and Presentation

Quantitative data from these assays should be organized to facilitate clear comparisons.

Table 2: Example Kinase Selectivity Profile for CQAminophenol

This table presents hypothetical data to illustrate how results should be displayed. The selectivity index is a key metric, calculated by dividing the IC50 for an off-target by the IC50 for the primary target.

Kinase TargetIC50 (nM)Fold-Selectivity vs. PIM-1Kinase Family
PIM-1 15 1 Serine/Threonine Kinase
PIM-215010Serine/Threonine Kinase
PIM-345030Serine/Threonine Kinase
Aurora A1,800120Serine/Threonine Kinase
VEGFR2>10,000>667Tyrosine Kinase
EGFR>10,000>667Tyrosine Kinase

A higher fold-selectivity value indicates a more selective compound.

Quantifying Selectivity

Beyond simple fold-selectivity, metrics like the Selectivity Score (S-score) can provide a more global view. For instance, S(100 nM) would be the number of kinases inhibited by more than a certain threshold (e.g., 50%) at a 100 nM concentration, divided by the total number of kinases tested.[10] A lower S-score indicates higher selectivity.

Conclusion and Future Directions

This guide outlines a strategic approach to characterizing the selectivity and specificity of 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol. By leveraging established protocols for broad kinome screening and cellular target engagement, researchers can build a comprehensive profile of CQAminophenol's biological activity. The key to its therapeutic potential will lie in demonstrating high potency against a specific, disease-relevant target while maintaining a large selectivity window against other kinases and cellular machinery. Future studies should expand to include in vivo toxicity and efficacy models to fully validate the promising profile established through these in-depth in vitro and cellular investigations.

References

  • A Comparative Guide to the Biological Activity of 7-Chloro-6-nitroquinoline Deriv
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online.
  • Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar.
  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO.
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen.
  • Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7‑Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials.
  • Monitoring Target Engagement in Drug Discovery. ProteinSimple.
  • Target-based assay versus cell-based assay -the utility of target engagement experiments early in drug discovery.
  • Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity. Benchchem.
  • Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections.
  • A quantitative analysis of kinase inhibitor selectivity.
  • Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Springer Link.
  • Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen.

Sources

Comparative

Head-to-head comparison of "2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol" analogs

Head-to-Head Comparison of "2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol" Analogs: Efficacy, Bioactivation, and Next-Generation Scaffold Design As a Senior Application Scientist in antimalarial drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison of "2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol" Analogs: Efficacy, Bioactivation, and Next-Generation Scaffold Design

As a Senior Application Scientist in antimalarial drug development, I frequently encounter the delicate balance between parasiticidal efficacy and host toxicity. The compound 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol —commonly known as bisdesethylamodiaquine (BDEAQ)—represents the primary amine core of the amodiaquine (AQ) family of 4-aminoquinolines. While this scaffold is highly effective against Plasmodium falciparum, its clinical utility is fundamentally compromised by idiosyncratic hepatotoxicity and agranulocytosis.

This guide provides an objective, head-to-head technical comparison of this core scaffold, its N-alkylated precursors, and next-generation structural isomers designed to bypass metabolic liabilities.

Mechanistic Grounding: The 4-Aminophenol Liability

To understand the evolution of this chemical series, we must first analyze the causality of its toxicity. Amodiaquine (the diethyl analog) is rapidly metabolized in the liver by CYP2C8 into N-desethylamodiaquine (DEAQ), and subsequently into the primary amine core, BDEAQ 1.

The critical structural flaw lies in the 4-aminophenol moiety . The hydroxyl group situated para to the secondary amine acts as an electron-donating group. Upon exposure to hepatic cytochrome P450 enzymes (specifically CYP2C8, CYP3A4, and CYP2D6), this moiety undergoes rapid oxidation, stripping electrons to form a highly reactive, electrophilic quinoneimine intermediate . This transient species covalently binds to hepatic proteins and immune cells, triggering severe idiosyncratic toxicity.

Next-generation analogs, such as GSK369796 (Isoquine) , solve this by acting as positional isomers. By swapping the positions of the hydroxyl and aminomethyl groups, the para-relationship is destroyed, sterically and electronically blocking quinoneimine formation without sacrificing binding affinity to the parasitic heme target 2.

Pathway AQ Amodiaquine (AQ) CYP2C8 CYP2C8 Metabolism AQ->CYP2C8 DEAQ N-desethylamodiaquine CYP2C8->DEAQ BDEAQ Bisdesethylamodiaquine (Primary Amine Core) DEAQ->BDEAQ CYP_OX CYP-Mediated Oxidation DEAQ->CYP_OX BDEAQ->CYP_OX QI Toxic Quinoneimine CYP_OX->QI ISO GSK369796 (Isoquine) SAFE Blocked Oxidation (Safe Profile) ISO->SAFE Isomerization

Metabolic pathways of amodiaquine analogs highlighting toxicity vs. isoquine safety.

Head-to-Head Data Comparison

To objectively evaluate these analogs, we must look at their in vitro efficacy against chloroquine-sensitive (3D7) and chloroquine-resistant (K1/W2) strains of P. falciparum, alongside their metabolic stability and toxicity potential 34.

CompoundStructural ModificationIC₅₀ (3D7 Strain)IC₅₀ (K1/W2 Strain)Quinoneimine FormationTerminal Half-Life
Amodiaquine (AQ) Diethylaminomethyl~15 - 18 nM~25 nMHigh~16 hours
N-desethylamodiaquine (DEAQ) Ethylaminomethyl~60 - 67 nM~75 nMHigh~10 - 12 days
Bisdesethylamodiaquine Aminomethyl (Core)>100 nM>150 nMModerate/HighLong (Accumulative)
GSK369796 (Isoquine) Positional Isomer + tert-butyl11.2 nM13.2 nMNone (Blocked) Favorable

Data synthesis indicates that while DEAQ is the primary driver of antimalarial activity in vivo due to its massive half-life, it retains the toxic liability. Isoquine (GSK369796) restores low-nanomolar potency while completely abolishing the toxic intermediate.

Self-Validating Experimental Workflows

To rigorously compare these analogs in your own laboratory, you must employ self-validating systems. Below are the optimized protocols for assessing both efficacy and mechanistic toxicity.

Protocol A: High-Throughput Schizont Inhibition Assay (Efficacy)

Causality: Traditional [³H]-hypoxanthine assays require radioactive handling. We utilize YOYO-1, a dimeric cyanine dye that intercalates into parasitic DNA. Because mature schizonts contain significantly more DNA than early ring stages, YOYO-1 fluorescence provides a direct, highly sensitive, and non-radioactive readout of parasite replication. Self-Validation: The inclusion of both 3D7 (CQ-sensitive) and K1 (CQ-resistant) strains acts as an internal control to verify that the analog successfully overcomes the pfcrt resistance mutation.

  • Parasite Culture: Maintain P. falciparum strains (3D7 and K1) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II.

  • Compound Plating: Dispense analogs (AQ, DEAQ, BDEAQ, Isoquine) into 96-well plates using a 3-fold serial dilution (range: 1000 nM to 0.5 nM).

  • Incubation: Add synchronized ring-stage parasites (0.3% parasitemia) to the drug plates. Incubate for 72 hours at 37°C under a gas mixture of 5% O₂, 5% CO₂, and 90% N₂.

  • Lysis & Staining: After 72 hours, freeze-thaw the plates at -80°C to lyse erythrocytes. Add 100 µL of lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 2 µM YOYO-1 dye.

  • Quantification: Read fluorescence (Excitation: 490 nm / Emission: 530 nm). Calculate IC₅₀ values using non-linear regression analysis (four-parameter logistic curve).

Protocol B: CYP450 Bioactivation & Glutathione Trapping Assay (Toxicity)

Causality: Quinoneimines are highly reactive and transient, making direct measurement nearly impossible. By introducing Glutathione (GSH) into the assay, the sulfhydryl group acts as a potent nucleophile, attacking the electrophilic quinoneimine to form a stable, quantifiable GSH-conjugate. Self-Validation: The assay requires a negative control well lacking NADPH. Because CYP450 enzymes are strictly NADPH-dependent, the absence of GSH-conjugates in the -NADPH well proves that the reactive intermediate is exclusively generated via enzymatic bioactivation, ruling out auto-oxidation.

  • Microsome Preparation: Prepare a reaction mixture containing Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate & Trapping Agent: Add the test analog (e.g., AQ or Isoquine) at a final concentration of 10 µM, alongside 5 mM reduced Glutathione (GSH).

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. (Control: Substitute NADPH with buffer in the validation wells).

  • Incubation & Termination: Incubate for 60 minutes at 37°C. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a Triple Quadrupole LC-MS/MS. Monitor for the specific mass transition corresponding to the analog's [M+GSH]⁺ adduct.

Workflow Step1 Incubate Analogs with HLM & GSH Step2 CYP450 Bioactivation (NADPH Control) Step1->Step2 Step3 GSH Trapping of Reactive Intermediates Step2->Step3 Step4 LC-MS/MS Quantification Step3->Step4

Self-validating workflow for quantifying CYP450-mediated bioactivation using GSH trapping.

Conclusion

The "2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol" core is a masterclass in the trade-offs of medicinal chemistry. While N-dealkylation to DEAQ and BDEAQ drives the long-acting efficacy of amodiaquine, it fails to protect the 4-aminophenol ring from lethal bioactivation. For modern drug development professionals, utilizing positional isomers like Isoquine provides the definitive blueprint for rescuing highly efficacious, yet historically toxic, pharmacophores.

References

  • Characterization of human cytochrome P450 mediated bioactivation of amodiaquine and its major metabolite N-desethylamodiaquine. PubMed / British Journal of Clinical Pharmacology.[Link]

  • Candidate Selection and Preclinical Evaluation of N-tert-Butyl Isoquine (GSK369796), An Affordable and Effective 4-Aminoquinoline Antimalarial for the 21st Century. Journal of Medicinal Chemistry (ACS).[Link]

  • A comparison of the in vitro activities of amodiaquine and desethylamodiaquine against isolates of Plasmodium falciparum. PubMed / American Journal of Tropical Medicine and Hygiene.[Link]

  • Geographic patterns of Plasmodium falciparum drug resistance distinguished by differential responses to amodiaquine and chloroquine. PNAS.[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex active pharmaceutical ingredients (APIs) and their intermediates requires moving beyond basic Safety Data Sheets (SDS). 2-(Aminomethyl)-4-((7-chloroqui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex active pharmaceutical ingredients (APIs) and their intermediates requires moving beyond basic Safety Data Sheets (SDS). 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol (CAS 37672-04-1) [1] is a highly active desethyl derivative of the antimalarial drug amodiaquine. Proper disposal of this compound is not merely a regulatory formality; it is a critical scientific imperative to prevent environmental toxicity and ensure laboratory safety.

This guide provides a comprehensive, self-validating operational protocol for the safe handling, segregation, and disposal of this specific chemical.

Mechanistic Grounding: Why Specialized Disposal is Required

To understand the strict disposal parameters for this compound, we must analyze its structural liabilities:

  • The 7-Chloroquinoline Core (Environmental Recalcitrance): The carbon-chlorine bond in the quinoline ring classifies this molecule as a Halogenated Organic Compound (HOC)[2]. HOCs are highly recalcitrant to natural biodegradation and exhibit severe aquatic toxicity. If improperly disposed of via municipal drains, they bioaccumulate. Consequently, EPA regulations mandate high-temperature incineration (>1000°C) to fully mineralize the compound into HCl, CO₂, and H₂O, preventing the formation of toxic dioxins[3].

  • The p-Aminophenol Moiety (Reactive Toxicity): The aminophenol group is highly susceptible to auto-oxidation. In biological and environmental systems, it oxidizes to form reactive quinone imine intermediates. These electrophilic species covalently bind to cellular macromolecules—the exact mechanistic basis for the hepatotoxicity and agranulocytosis associated with amodiaquine analogs[4]. This necessitates treating even dilute aqueous laboratory waste as an acute health hazard.

Waste Segregation & Storage Workflow

Proper waste segregation at the point of generation minimizes the volume of expensive halogenated waste and ensures compliance with the Resource Conservation and Recovery Act (RCRA)[5].

WasteSegregation Start Waste Generation: CAS 37672-04-1 State Physical State? Start->State Solid Solid Waste State->Solid Solid Liquid Liquid Waste State->Liquid Liquid SolidType Pure Chemical or Consumables? Solid->SolidType LiquidType Solvent Type? Liquid->LiquidType PureSolid Pure Powder / Crystals (Double-bagged / Sealed) SolidType->PureSolid Consumables Contaminated PPE / Tips (Biohazard/Chem Waste Bin) SolidType->Consumables SolidWasteStream Hazardous Solid Waste Stream PureSolid->SolidWasteStream Consumables->SolidWasteStream Organic Organic Solvents (DMSO, MeOH, etc.) LiquidType->Organic Aqueous Aqueous Buffers (<10% Organics) LiquidType->Aqueous Halogenated Halogenated Organic Waste Stream Organic->Halogenated AqueousWaste Toxic Aqueous Waste Stream Aqueous->AqueousWaste Incineration Licensed EPA-Approved Incineration Facility Halogenated->Incineration AqueousWaste->Incineration SolidWasteStream->Incineration

Figure 1: Halogenated organic waste segregation and disposal pathway for CAS 37672-04-1.

Step-by-Step Disposal Procedures

Every protocol in your laboratory should be a self-validating system. Follow these steps to ensure complete containment and compliance.

Phase 1: Point-of-Generation Segregation
  • Isolate Workflows: Designate a specific fume hood for weighing and dissolving the powder.

  • Separate Streams: Never mix halogenated organic waste (containing the chloroquinoline) with non-halogenated waste. Mixing streams converts the entire volume into highly regulated, expensive HOC waste[6].

Phase 2: Liquid Waste Management
  • Organic Solvents: Collect stock solutions (typically dissolved in DMSO or Methanol) in a dedicated High-Density Polyethylene (HDPE) carboy.

    • Validation Step: Ensure the container is filled to no more than 90% capacity. This allows for vapor expansion and prevents pressure-induced ruptures[5].

  • Aqueous Buffers: Collect assay buffers containing the compound in a separate "Toxic Aqueous Waste" container. Do not drain dispose, regardless of dilution.

Phase 3: Solid Waste & Consumables
  • Pure API Waste: Double-bag any expired or compromised powder in sealable polyethylene bags before placing it in a rigid hazardous waste drum.

  • Contaminated Consumables: Place all pipette tips, weigh boats, and gloves that contacted the chemical into a puncture-resistant, poly-lined chemical waste bin.

    • Validation Step: Inspect the exterior of the primary waste bag. If it is entirely free of particulate dust, containment is validated.

Phase 4: Labeling & Regulatory Storage
  • Immediate Labeling: Affix a GHS-compliant "Hazardous Waste - Halogenated Organics" label the moment the first drop of waste is generated[3].

  • Time Tracking: Record the accumulation start date. Under EPA RCRA Subpart K, laboratories must typically transfer waste to a licensed disposal facility within 90 days (for Large Quantity Generators) or on a rolling 12-month basis for eligible academic entities[3],[5].

Self-Validating Spill Response Protocol

In the event of an accidental release, standard sweeping is insufficient due to the compound's toxicity and potential to generate airborne dust[7].

  • Isolate & Assess: Evacuate the immediate area. If the spill involves >500 mg of pure powder or >500 mL of concentrated solution, trigger external Environmental Health & Safety (EHS) HazMat response.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite).

    • Causality: Do not use combustible absorbents like sawdust. If the compound is dissolved in a flammable solvent, sawdust creates a severe fire hazard[4].

  • Collection: Carefully sweep the absorbent into a compatible, sealable HDPE container using non-sparking tools to prevent dust aerosolization.

  • Decontamination & Validation: Wash the surface with a 10% bleach solution (to oxidize and degrade residual API), followed by a thorough water rinse.

    • Validation Step (The Wipe Test): Swab the decontaminated area with a clean white wipe. Inspect the wipe under a portable UV light. Because quinoline rings often exhibit strong fluorescence, the absence of fluorescence on the wipe confirms complete molecular decontamination.

Quantitative Data & Classification Summary

Property / ParameterSpecification / ClassificationOperational Implication
CAS Number 37672-04-1[1]Unique identifier required for all waste manifests.
Chemical Class Halogenated Organic Compound (HOC)Mandates high-temperature incineration; strictly prohibits drain disposal[2].
EPA Waste Code Characteristic Toxic (D-code) / State HOCRequires secondary containment (>110% volume of primary container)[5].
Primary Hazards Irritant, Aquatic Toxicity, HepatotoxicMandates handling exclusively within a certified fume hood with proper PPE[4].
Max Storage Time 90 days (LQG) / Subpart K limitsStrict adherence to accumulation start dates to avoid regulatory penalties[3].

References

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories , US Environmental Protection Agency (EPA). Available at:[Link][3]

  • How to Dispose of Chemical Waste in a Lab Correctly , GAIACA. Available at:[Link][5]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 , California Code of Regulations (Westlaw). Available at:[Link][2]

  • Chemistry Lab Waste Disposal , Environmental Marketing Services. Available at: [Link][6]

Sources

Handling

Personal protective equipment for handling 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. When handling 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol —a potent primary amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic system. When handling 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol —a potent primary amine analog of the antimalarial drug amodiaquine—understanding its physicochemical properties and biological targets is non-negotiable.

This guide provides drug development professionals and researchers with a self-validating framework for personal protective equipment (PPE), operational workflows, and disposal logistics, ensuring safety through scientific causality.

Mechanistic Toxicology: The "Why" Behind the Hazard

To select appropriate PPE, we must first understand the biological interactions of the chemical. 4-Aminoquinolines are highly bioactive; their primary mechanism of action involves intercalating into double-stranded DNA and inhibiting heme polymerase (1)[1].

While this makes them exceptional antimalarial and anti-inflammatory agents, accidental occupational exposure—whether through inhalation of aerosolized dust, accidental ingestion, or mucosal contact—can lead to severe cellular toxicity, respiratory irritation, and ocular damage (2)[2].

Mechanism M1 4-Aminoquinoline Exposure (Inhalation/Ingestion) M2 Cellular Uptake & Lysosomal Accumulation M1->M2 M3 DNA Intercalation & Heme Polymerase Inhibition M2->M3 M4 Accumulation of Free Heme (Cytotoxic Stress) M3->M4 M5 Tissue Damage / Irritation (Skin, Eyes, Mucosa) M4->M5

Fig 1: Mechanistic pathway of 4-aminoquinoline toxicity and cellular irritation.

Risk Assessment & PPE Matrix

Standardized safety protocols for 4-aminoquinoline hydrochlorides classify these compounds under GHS as Acute Toxicity (Oral) Category 4 , and Category 2 irritants for both skin and eyes (3)[3]. The table below outlines the mandatory PPE and the mechanistic causality behind each requirement.

PPE CategorySpecificationMechanistic Justification (Causality)
Eye Protection Tight-fitting safety goggles (EN 166 / ANSI Z87.1)Prevents mucosal absorption. Dust particles easily bypass standard glasses and dissolve in the tear film, causing severe irritation (4)[4].
Hand Protection Nitrile gloves (Min. 0.11 mm thickness)Prevents dermal absorption. 4-aminoquinolines are lipophilic enough to permeate compromised skin barriers (5)[5].
Respiratory N95/P2 Particulate RespiratorMitigates inhalation risk. Aerosolized micro-particles can induce respiratory tract irritation and systemic toxicity (6)[6].
Body Protection Flame-retardant lab coat, closed-toe shoesProvides a physical barrier against accidental spills during solubilization in organic solvents like DMSO or Methanol (7)[7].

Operational Workflow: Safe Handling & Solubilization

Handling N1 1. PPE Verification (Gloves, Goggles, Respirator) N2 2. Engineering Controls (Fume Hood Draft > 0.5 m/s) N1->N2 N3 3. Material Transfer (Anti-static spatulas) N2->N3 N4 4. Solubilization (Solvent addition) N3->N4 N5 5. Secure Storage (4°C, Desiccated, Dark) N4->N5

Fig 2: Step-by-step operational workflow for safe handling and solubilization.

Step-by-Step Methodology:

  • Environmental Verification: Ensure the Class II Biological Safety Cabinet (BSC) or chemical fume hood is operational with a face velocity of ≥ 0.5 m/s (8)[8].

  • Static Mitigation: Utilize an anti-static weighing boat and a grounded stainless-steel micro-spatula. This prevents the electrostatic repulsion of the fine powder, which is a primary cause of accidental aerosolization.

  • Mass Transfer: Weigh the required mass directly inside the draft-protected environment. Keep the source container tightly closed immediately after extraction to avoid ambient moisture absorption (6)[6].

  • Solubilization: Dissolve the compound in a compatible analytical-grade solvent (e.g., DMSO). Critical Step: Add the solvent slowly down the side of the vessel to prevent dust kick-up before the powder is fully wetted.

  • Storage: Transfer the reconstituted solution to an amber glass vial to prevent photodegradation. Purge the headspace with inert gas (argon/nitrogen) to protect the phenol moiety from oxidation, and store at 4°C (7)[7].

Spill Response & Decontamination Protocol

  • Immediate Containment: Isolate the spill zone. If dealing with a dry powder spill, absolutely do not dry sweep, as this will aerosolize the toxicant (5)[5].

  • Dust Suppression: Gently cover the spilled powder with damp absorbent pads (moistened with water or a mild surfactant) to trap the particulates (7)[7].

  • Mechanical Collection: Use non-sparking tools to scoop the absorbed material into a compatible, sealable hazardous waste container.

  • Chemical Decontamination: Wash the affected surface thoroughly with soap and water to remove the bulk residue, followed by a 70% ethanol wipe-down to eliminate residual organic traces (8)[8].

Waste Disposal & Environmental Logistics

Disposal D1 Waste Generation (Solid/Liquid) D2 Primary Containment (Sealable Jugs/Bags) D1->D2 D3 GHS Labeling (Toxic/Irritant) D2->D3 D4 EH&S Collection D3->D4 D5 Licensed Incineration D4->D5

Fig 3: Environmental logistics and hazardous waste disposal pathway.

Disposal Methodology:

  • Chemical Segregation: Never mix 4-aminoquinoline waste with strong oxidizing agents, as this combination can generate highly toxic carbon and nitrogen oxides (NOx) during decomposition (7)[7].

  • Solid Waste Packaging: Place all contaminated solid consumables (gloves, weigh boats, pipette tips) into a double-lined, puncture-resistant chemical waste bag (4)[4].

  • Liquid Waste Aggregation: Collect organic solvent solutions in a designated, clearly labeled non-halogenated (or halogenated, depending on the solvent) waste carboy.

  • Institutional Handoff: Transfer all sealed and labeled containers to your facility's Environmental Health & Safety (EH&S) department for licensed destruction via high-temperature incineration (1)[1].

References

  • ChemicalBull. Amodiaquine Hydrochloride - Material Safety Data Sheet (MSDS). 8

  • Fisher Scientific. SAFETY DATA SHEET: Amodiaquine dihydrochloride dihydrate. 2

  • APExBIO. Safety Data Sheet (SDS): Amodiaquine hydrochloride. 7

  • Fisher Scientific US. SAFETY DATA SHEET: Amodiaquine dihydrochloride dihydrate. 4

  • TCI Chemicals. SAFETY DATA SHEET: Amodiaquine Dihydrochloride Dihydrate. 6

  • Carl ROTH. Safety Data Sheet: Amodiaquine ≥95 %. 5

  • BenchChem. Amodiaquine dihydrochloride - Mechanism of Action & Disposal. 1

  • Cayman Chemical. Safety Data Sheet: N-desethyl Amodiaquine (hydrochloride). 3

Sources

© Copyright 2026 BenchChem. All Rights Reserved.